molecular formula C13H13NO3 B1603569 Ethyl 7-methoxyquinoline-3-carboxylate CAS No. 71082-46-7

Ethyl 7-methoxyquinoline-3-carboxylate

Cat. No.: B1603569
CAS No.: 71082-46-7
M. Wt: 231.25 g/mol
InChI Key: MHONKQIXMNJTGY-UHFFFAOYSA-N
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Description

Ethyl 7-methoxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)10-6-9-4-5-11(16-2)7-12(9)14-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHONKQIXMNJTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619056
Record name Ethyl 7-methoxyquinoline-3-carboxylate
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Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71082-46-7
Record name 3-Quinolinecarboxylic acid, 7-methoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71082-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-methoxyquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: The Doebner-von Miller Reaction for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Optimization, Mechanistic Insights, and Scalable Protocols

Executive Summary

The Doebner-von Miller (D-v-M) reaction remains a cornerstone in heterocyclic chemistry for synthesizing 2-substituted and 2,4-disubstituted quinolines. While historically significant, the reaction is notorious in process chemistry for its "tar-forming" tendency—a result of uncontrolled polymerization of the


-unsaturated carbonyl intermediates.

This guide moves beyond the textbook definitions to address the operational challenges faced in drug discovery. We focus on modern modifications that suppress polymerization, control regioselectivity in meta-substituted anilines, and utilize Lewis acid catalysis (e.g., ZnCl₂) to obviate the need for harsh oxidants.

Mechanistic Underpinnings: Beyond the Textbook

To optimize the D-v-M reaction, one must understand that it is not merely a simple condensation. It is a cascade sequence involving in-situ enone formation, conjugate addition, and oxidative aromatization.

The Divergent Pathways

Classically, the mechanism is described as a Michael addition of the aniline to an


-unsaturated ketone (formed in situ via Aldol condensation), followed by cyclization.

Critical Insight (The Denmark Mechanism): Isotope labeling studies (Denmark & Venkatraman, 2006) revealed that the reaction often proceeds via a fragmentation-recombination pathway rather than a direct solvent-cage cyclization. The initial conjugate adduct can fragment into an imine and a ketone, which then recombine.[1][2] This scrambling explains why regioselectivity is often difficult to predict and control in simple protic media.

Visualization: The Mechanistic Cascade

The following diagram illustrates the critical bifurcation between the "Standard" pathway and the "Fragmentation" pathway, highlighting where side-reactions (tar formation) occur.

DoebnerMillerMechanism Aniline Aniline Substrate MichaelAdduct Michael Adduct (Aminoketone) Aniline->MichaelAdduct Carbonyls Carbonyl Precursors (Aldehyde/Ketone) Enone α,β-Unsaturated Ketone (In Situ) Carbonyls->Enone Aldol Enone->MichaelAdduct Conjugate Addition Polymer SIDE REACTION: Polymerization (Tar) Enone->Polymer Acid Cat. Fragmentation Fragmentation (Imine + Ketone) MichaelAdduct->Fragmentation Denmark Pathway Cyclization Intramolecular Cyclization MichaelAdduct->Cyclization Direct Path Recombination Recombination Fragmentation->Recombination Recombination->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidative Aromatization (-2H) Dihydroquinoline->Oxidation Product Substituted Quinoline Oxidation->Product

Figure 1: Mechanistic flow showing the standard Michael addition path vs. the fragmentation-recombination loop.

Synthetic Strategy & Optimization

Controlling Regioselectivity

When using meta-substituted anilines , the D-v-M reaction yields two isomers: 5-substituted and 7-substituted quinolines.

  • Electron-Donating Groups (EDGs) (e.g., -OMe, -Me): Strongly favor ring closure at the para position relative to the substituent, yielding the 7-substituted quinoline .

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl): Deactivate the para position, often leading to mixtures or favoring the 5-substituted quinoline (ortho closure) due to steric/electronic interplay.

Optimization Tip: To reverse regioselectivity toward 4-substituted quinolines, consider using


-aryl-

-unsaturated

-ketoesters in the presence of TFA (trifluoroacetic acid), which alters the electrophilicity of the Michael acceptor.[3]
The "Clean" Protocol: Zinc Chloride Mediation

Traditional protocols use HCl and require an oxidant (like nitrobenzene or iodine), which complicates workup. The ZnCl₂-mediated method is superior for three reasons:

  • Lewis Acid Activation: ZnCl₂ activates the enone without being as harsh as concentrated mineral acids.

  • Complexation: It forms a stable quinoline-zinc complex, preventing the product from reacting further or polymerizing.

  • No External Oxidant: The reaction relies on disproportionation or mild air oxidation during the basic workup.

Experimental Protocol: ZnCl₂-Mediated Synthesis

Objective: Synthesis of 2-methyl-8-ethylquinoline (Example Substrate).

Materials
  • Substrate: 2-Ethylaniline (1.0 equiv)

  • Reagent: Crotonaldehyde (or generated in situ from acetaldehyde) (1.2 equiv)

  • Catalyst: Zinc Chloride (ZnCl₂), anhydrous (1.2 equiv)

  • Solvent: Ethanol (absolute) or Toluene (biphasic preferred for scale-up)

  • Quench: Aqueous Ammonia (25%)

Step-by-Step Methodology
  • Catalyst Preparation: Dissolve anhydrous ZnCl₂ in absolute ethanol at 0°C. Caution: Exothermic.

  • Amine Addition: Add the aniline slowly to the Lewis acid solution. Stir for 15 minutes to allow complex formation.

  • Enone Addition (Critical Step): Add the

    
    -unsaturated aldehyde (e.g., crotonaldehyde) dropwise over 30–60 minutes at 0–5°C.
    
    • Why? Slow addition at low temperature prevents the concentration of free enone from rising, thereby suppressing the self-polymerization (tar) pathway.

  • Reflux: Warm the mixture to room temperature, then heat to reflux (80°C) for 2–4 hours. The solution will turn deep red/brown.

  • Decomplexation: Cool to room temperature. The product exists as a

    
     complex.[4] Add 25% aqueous ammonia until the pH is basic (~9-10). This breaks the complex and precipitates Zinc Hydroxide/Oxide.[5]
    
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexane/EtOAc).
    
Workflow Visualization

ExperimentalWorkflow Start Start: ZnCl2 + EtOH (0°C) AddAmine Add Aniline (Complexation) Start->AddAmine AddEnone Slow Addition of Enone (CRITICAL) AddAmine->AddEnone Reflux Reflux (2-4 Hours) AddEnone->Reflux Quench Ammonia Quench (pH > 9) Reflux->Quench Extract DCM Extraction Quench->Extract Pure Pure Quinoline Extract->Pure

Figure 2: Workflow for the Zinc Chloride mediated Doebner-von Miller synthesis.

Troubleshooting & Critical Process Parameters (CPPs)

The following table summarizes common failure modes and scientifically grounded solutions.

Failure ModeProbable CauseCorrective Action
Massive Tar Formation Polymerization of the enone/aldehyde due to high local concentration or excessive acid strength.1. Use a biphasic system (Toluene/H₂O) to sequester the enone. 2. Switch to slow addition of the enone. 3. Use milder Lewis acids (ZnCl₂, Sc(OTf)₃).
Low Yield (Regio-mix) Meta-substituted aniline used without directing groups.1. Use steric bulk to block the ortho-position (5-pos). 2. Switch to TFA solvent to alter electronic bias.
Incomplete Reaction Oxidation step failed (Dihydroquinoline remains).1. Add a mild oxidant (Iodine, 10 mol%) during reflux. 2. Ensure vigorous stirring if relying on air oxidation.
Violent Exotherm Rapid condensation of aldehyde/amine.1. Strict temperature control (0°C) during addition. 2. Dilute the reactants significantly.

Applications in Drug Discovery

The quinoline scaffold synthesized via D-v-M is ubiquitous in FDA-approved therapeutics.

  • Antimalarials: The 4-aminoquinoline core (Chloroquine, Hydroxychloroquine) is historically derived from precursors accessible via modified Skraup/D-v-M routes.

  • Kinase Inhibitors: Substituted quinolines act as Type I/II inhibitors (e.g., Lenvatinib - though synthesis varies, the core is relevant).

  • Topoisomerase Inhibitors: Camptothecin analogues (Topotecan) rely on the planar quinoline system for DNA intercalation.

References

  • Denmark, S. E., & Venkatraman, S. (2006).[6] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • BenchChem. (2025).[5][7] Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.

  • RSC Advances. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.

  • ResearchGate. (2020). How to perform Doebner-Miller Synthesis without oxidizing agent? (Discussion on ZnCl2 modifications).

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic techniques used to characterize Ethyl 7-methoxyquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, known for its presence in a wide array of therapeutic agents.[1] The targeted functionalization of the quinoline ring, as seen in this compound, allows for the fine-tuning of its physicochemical and biological properties, making a thorough structural and electronic characterization essential for its development as a potential drug candidate.

This document moves beyond a simple recitation of data, offering insights into the rationale behind the spectroscopic methods and the interpretation of the resulting data. The aim is to provide a practical and intellectually robust framework for researchers working with this molecule and its analogues.

Molecular Structure and Key Functional Groups

A foundational understanding of the molecular architecture of this compound is crucial for interpreting its spectroscopic data. The molecule consists of a bicyclic quinoline core, substituted with a methoxy group at the 7-position and an ethyl carboxylate group at the 3-position.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Framework: ¹H NMR spectroscopy probes the magnetic environments of hydrogen nuclei (protons). The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing valuable information about the connectivity of the carbon skeleton.

  • Ethyl Group Protons: The ethyl ester will exhibit a quartet and a triplet. The methylene protons (-CH₂-) adjacent to the oxygen will be deshielded and appear as a quartet around δ 4.4 ppm due to coupling with the methyl protons. The terminal methyl protons (-CH₃) will be more shielded and appear as a triplet around δ 1.4 ppm.

  • Methoxy Group Protons: The three protons of the methoxy group (-OCH₃) are equivalent and will appear as a sharp singlet, expected in the region of δ 3.9-4.0 ppm.

  • Quinoline Ring Protons: The aromatic protons on the quinoline ring will appear in the downfield region (δ 7.0-9.0 ppm). Their precise chemical shifts and coupling patterns are influenced by the electronic effects of the methoxy and ethyl carboxylate substituents. The proton at position 2 is expected to be the most downfield due to the anisotropic effect of the nitrogen atom and the ester group. The protons on the benzene ring portion of the quinoline will show characteristic splitting patterns based on their ortho, meta, and para relationships.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Theoretical Framework: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. Carbons in electron-poor environments will resonate at higher chemical shifts (downfield).

Predicted ¹³C NMR Spectrum: Based on data from related quinoline carboxylates, the following approximate chemical shifts are anticipated for the carbon atoms in this compound:[1][3]

  • Carbonyl Carbon: The ester carbonyl carbon (C=O) is highly deshielded and is expected to appear in the range of δ 165-170 ppm.

  • Aromatic and Heteroaromatic Carbons: The carbons of the quinoline ring will resonate in the region of δ 110-160 ppm. The carbon bearing the methoxy group (C7) and the carbons adjacent to the nitrogen will have distinct chemical shifts.

  • Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group will be found around δ 60-65 ppm, while the methyl carbon (-CH₃) will be in the more shielded region of δ 14-15 ppm.

  • Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is expected to have a chemical shift in the range of δ 55-60 ppm.

Table 1: Summary of Predicted NMR Data for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Quinoline-H28.8 - 9.0 (s)145 - 148
Quinoline-H48.2 - 8.4 (s)135 - 138
Quinoline-H57.8 - 8.0 (d)128 - 130
Quinoline-H67.2 - 7.4 (dd)118 - 120
Quinoline-H87.5 - 7.7 (d)105 - 108
-OCH₃3.9 - 4.0 (s)55 - 60
-OCH₂CH₃4.3 - 4.5 (q)60 - 65
-OCH₂CH₃1.3 - 1.5 (t)14 - 15
C=O-165 - 170
Quaternary Carbons-120 - 160 (multiple peaks)

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment, making IR spectroscopy an excellent tool for identifying functional groups.

Expected IR Absorptions: The IR spectrum of this compound is expected to show several characteristic absorption bands:[4][5]

  • C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

  • C-O Stretch: Two distinct C-O stretching bands are expected. One for the ester C-O bond in the range of 1250-1300 cm⁻¹ and another for the aryl ether C-O bond of the methoxy group around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

  • Aromatic C=C and C=N Stretches: Multiple sharp bands of variable intensity in the region of 1450-1600 cm⁻¹ are characteristic of the quinoline ring system.

  • Aromatic C-H Stretch: A medium to weak absorption band above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorption bands in the range of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the ethyl and methoxy groups.

Diagram: Spectroscopic Analysis Workflow

Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Sample->UV_Vis Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity UV_Vis->Purity

Caption: General workflow for the spectroscopic characterization of a small molecule.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure.

Expected Fragmentation Pattern: The molecular ion peak ([M]⁺) for this compound would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve:[6][7]

  • Loss of the Ethoxy Group: Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment ion at [M - 45]⁺.

  • Loss of an Ethyl Radical: Alpha-cleavage at the ester group can result in the loss of an ethyl radical (•CH₂CH₃) to give a fragment at [M - 29]⁺.

  • Loss of Carbon Monoxide: Subsequent loss of CO from the [M - 45]⁺ ion is a common fragmentation pathway for esters.

  • Loss of a Methyl Radical: The methoxy group can lose a methyl radical (•CH₃) to give a fragment at [M - 15]⁺.

Diagram: Predicted Mass Spectrometry Fragmentation of this compound

MS Fragmentation M [M]⁺ This compound M_minus_29 [M-29]⁺ Loss of •CH₂CH₃ M->M_minus_29 - •CH₂CH₃ M_minus_45 [M-45]⁺ Loss of •OCH₂CH₃ M->M_minus_45 - •OCH₂CH₃ M_minus_15 [M-15]⁺ Loss of •CH₃ M->M_minus_15 - •CH₃ M_minus_45_minus_28 [M-73]⁺ Loss of CO from [M-45]⁺ M_minus_45->M_minus_45_minus_28 - CO

Caption: Predicted major fragmentation pathways in EI-MS.

UV-Visible (UV-Vis) Spectroscopy

Theoretical Framework: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule, particularly the conjugated π-system.

Expected UV-Vis Absorption: The extended π-system of the quinoline ring in this compound is expected to give rise to strong UV absorptions. Based on data for similar quinoline derivatives, one would anticipate two or three main absorption bands.[8] These typically correspond to π → π* transitions within the aromatic system. The presence of the methoxy and carboxylate groups, which are auxochromes, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The solvent used can also influence the λ_max values due to solvatochromic effects.

Experimental Protocols

The following are generalized, yet robust, protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that could obscure important sample peaks.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[9]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[9]

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[4]

Mass Spectrometry (MS)
  • Sample Introduction (Direct Infusion or GC/LC-MS):

    • For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

    • For GC-MS or LC-MS, prepare a dilute solution of the sample and inject it into the chromatograph for separation prior to introduction into the mass spectrometer.

  • Ionization:

    • Select an appropriate ionization method. Electron Ionization (EI) is common for volatile, thermally stable compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds and often provides a strong molecular ion peak.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

  • Data Acquisition:

    • Use a matched pair of cuvettes, one for the solvent blank and one for the sample solution.

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The comprehensive spectroscopic characterization of this compound, employing a suite of techniques including NMR, IR, Mass Spectrometry, and UV-Vis, is indispensable for its structural verification and purity assessment. This guide has provided a detailed theoretical and practical framework for conducting and interpreting these analyses. While direct experimental data for this specific molecule may be sparse in publicly accessible literature, the principles outlined herein, supported by data from closely related analogues, offer a robust and scientifically sound approach for researchers in the field of drug discovery and development. The methodologies and interpretative strategies detailed in this document are designed to empower scientists to confidently characterize this and other novel chemical entities.

References

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Henriques, M. S. C., Kuş, N., Horta, P. C., Cristiano, M. L. S., Paixão, J. A., & Fausto, R. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). UV‐visible absorption spectra of ethyl 3‐coumarincarboxylate (blue), coumarin‐3‐carboxylic acid (1 a) (red) and α‐acyloxy carboxamide 4 a (black) in acetonitrile (final conc. 100 μM) at 298 K. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the ethyl 2, 7, 7-trimethyl-5-oxo-4-(4-hydroxylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (5c). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2019). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2017, May 28). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. Retrieved from [Link]

  • APlusTopper. (2025, September 30). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? Retrieved from [Link]

  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • PubMed Central. (2025, June 27). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Retrieved from [Link]

  • ACG Publications. (2014, March 27). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Retrieved from [Link]

  • YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

Sources

Navigating the Spectroscopic Landscape: A Technical Guide to the ¹H and ¹³C NMR of Ethyl 7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 7-methoxyquinoline-3-carboxylate, a substituted quinoline, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of such molecular structures. This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. Beyond a mere listing of chemical shifts, this guide delves into the rationale behind the spectral assignments, offers a detailed experimental protocol for data acquisition, and is grounded in authoritative references to ensure scientific integrity.

While a definitive, publicly available experimental spectrum for this compound could not be located in our comprehensive search of scientific literature and spectral databases, this guide will provide a robust, predicted ¹H and ¹³C NMR data set. These predictions are based on established principles of NMR spectroscopy and by drawing direct comparisons with the experimentally determined data of structurally analogous quinoline derivatives. This approach offers a valuable roadmap for researchers synthesizing this compound, enabling them to anticipate and interpret their experimental findings.

Predicted ¹H and ¹³C NMR Data

The predicted NMR data for this compound is summarized in the tables below. The numbering convention used for the quinoline ring is standard.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-28.9 - 9.1s-1H
H-48.2 - 8.4s-1H
H-57.8 - 8.0dJ = 8.5 - 9.01H
H-67.2 - 7.4ddJ = 8.5 - 9.0, 2.5 - 3.01H
H-87.0 - 7.2dJ = 2.5 - 3.01H
-OCH₃3.9 - 4.1s-3H
-OCH₂CH₃4.3 - 4.5qJ = 7.0 - 7.52H
-OCH₂CH₃1.3 - 1.5tJ = 7.0 - 7.53H
Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

CarbonPredicted Chemical Shift (δ, ppm)
C-2148 - 152
C-3128 - 132
C-4135 - 139
C-4a147 - 150
C-5128 - 131
C-6122 - 125
C-7160 - 163
C-8105 - 108
C-8a120 - 123
C=O165 - 168
-OCH₃55 - 57
-OCH₂CH₃61 - 63
-OCH₂CH₃14 - 16

Interpretation and Rationale

The predicted chemical shifts are derived from the fundamental principles of NMR spectroscopy, considering the electronic effects of the substituents on the quinoline core.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum of a quinoline derivative is typically observed between 7.0 and 9.0 ppm.[1]

  • H-2 and H-4: These protons are the most deshielded in the quinoline ring system due to the inductive effect of the neighboring nitrogen atom and the anisotropic effect of the aromatic system. Their downfield chemical shifts are characteristic of protons on a pyridine-like ring.

  • H-5, H-6, and H-8: These protons reside on the benzene ring portion of the quinoline. The methoxy group at C-7 is an electron-donating group, which increases the electron density at the ortho (C-6 and C-8) and para (no proton) positions, causing an upfield shift of the corresponding protons compared to unsubstituted quinoline. The expected splitting pattern arises from spin-spin coupling with adjacent protons.

  • Methoxy and Ethyl Groups: The singlet for the methoxy protons and the quartet and triplet for the ethyl ester protons are standard patterns and their chemical shifts are influenced by the neighboring oxygen atoms.

¹³C NMR Spectrum Analysis

The carbon atoms of the quinoline ring typically resonate in the range of 100-160 ppm.

  • Quaternary Carbons: The carbons involved in the ring fusion (C-4a and C-8a) and the carbon bearing the methoxy group (C-7) are quaternary and will appear as weak signals in the spectrum.

  • Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and is expected to appear at the downfield end of the spectrum, typically between 165 and 175 ppm.

  • Effect of Methoxy Group: The electron-donating methoxy group will cause a significant downfield shift for the carbon it is attached to (C-7) and an upfield shift for the ortho (C-6 and C-8) and para (C-4a) carbons due to resonance effects.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra, which would be applicable for the characterization of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Analyte Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Many commercially available deuterated solvents already contain TMS.

Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Processing.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse Programzg30zgpg30
Number of Scans16-641024-4096
Relaxation Delay1.0 s2.0 s
Acquisition Time~3-4 s~1-2 s
Spectral Width~16 ppm~240 ppm
Temperature298 K298 K

Conclusion

While direct experimental ¹H and ¹³C NMR data for this compound remains elusive in the public domain, this guide provides a robust, theoretically grounded prediction of its spectral characteristics. By understanding the underlying principles of chemical shifts and coupling constants in quinoline systems, and by following the detailed experimental protocols outlined, researchers and drug development professionals can confidently approach the synthesis and characterization of this and similar molecules. The provided predictions serve as a valuable benchmark for the analysis of experimentally acquired data, facilitating the unambiguous structural elucidation that is critical for advancing chemical and pharmaceutical research.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link][2]

  • Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link][3]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • MDPI. (2021). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link][4]

Sources

Crystal structure of Ethyl 7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Crystal Structure of Ethyl 7-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives form the backbone of numerous pharmaceuticals and functional materials, owing to their versatile chemical scaffolds and diverse biological activities. This compound, a member of this important class of heterocyclic compounds, is of significant interest for its potential applications in medicinal chemistry. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this guide provides a comprehensive analysis of its predicted crystal structure, drawing upon established crystallographic data from closely related analogues. By examining the synthesis, crystallization methodologies, and documented intermolecular interactions of similar quinoline carboxylates, we can construct a robust and scientifically grounded model of its solid-state architecture. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel quinoline-based therapeutic agents and materials, offering insights into the likely structural features that govern its physicochemical properties.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents with activities spanning antimicrobial, anticancer, and anti-inflammatory applications. The substituent pattern on the quinoline core plays a crucial role in modulating the biological efficacy and pharmacokinetic properties of these molecules. The presence of a methoxy group at the 7-position and an ethyl carboxylate at the 3-position, as in this compound, is expected to influence its electronic distribution, lipophilicity, and potential for intermolecular interactions, thereby defining its behavior in a crystalline solid state. Understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount for predicting key properties such as solubility, stability, and bioavailability, which are critical considerations in drug development.

Synthesis and Crystallization: A Pathway to a Crystalline Solid

The synthesis of this compound can be approached through established synthetic routes for quinoline derivatives. A common and effective method involves the Gould-Jacobs reaction.

Proposed Synthetic Protocol

A plausible synthetic route would involve the reaction of 3-methoxyaniline with diethyl (ethoxymethylene)malonate, followed by a thermally induced cyclization.

Step-by-step Methodology:

  • Condensation: 3-Methoxyaniline is reacted with diethyl (ethoxymethylene)malonate in a suitable solvent, such as ethanol, and heated to reflux. This step forms the intermediate enamine.

  • Cyclization: The intermediate is then heated at a higher temperature (typically in a high-boiling solvent like diphenyl ether or by neat reaction) to induce cyclization and the formation of the quinoline ring system.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

  • Chlorination (optional but common for derivatization): The 4-hydroxy group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃), which can then be further functionalized if desired.[1] For the purpose of obtaining the title compound, further steps to the this compound would be required, potentially involving reduction of the 4-oxo group if the cyclization leads to the 4-quinolone tautomer.

Crystallization Workflow

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The choice of solvent and crystallization technique is crucial.

Experimental Protocol for Crystallization:

  • Solvent Selection: A systematic screening of solvents is recommended. A common approach is to dissolve the purified compound in a good solvent (e.g., dichloromethane, acetone, or ethyl acetate) and then induce crystallization by the slow addition of a poor solvent (e.g., hexane, heptane, or ethanol).

  • Slow Evaporation: A solution of the compound in a moderately volatile solvent or solvent mixture is allowed to evaporate slowly at room temperature. This method often yields well-formed crystals. For instance, recrystallization from a mixture of dichloromethane and hexane has been successful for similar compounds.[2]

  • Vapor Diffusion: The compound is dissolved in a good solvent and placed in a small open vial. This vial is then placed in a larger sealed container containing a poor solvent. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

The following diagram illustrates a typical workflow for synthesis and crystallization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization A 3-Methoxyaniline + Diethyl (ethoxymethylene)malonate B Condensation A->B C Intermediate Enamine B->C D Thermal Cyclization C->D E Crude Product D->E F Column Chromatography E->F G Pure this compound F->G H Solvent Screening G->H I Slow Evaporation / Vapor Diffusion H->I J Single Crystals I->J

Caption: A generalized workflow for the synthesis and crystallization of this compound.

Predicted Crystal Structure and Intermolecular Interactions

Based on the analysis of related quinoline carboxylate crystal structures, we can predict the key structural features of this compound.

Molecular Geometry

The quinoline ring system is expected to be nearly planar. The ethyl carboxylate group at the 3-position will likely be twisted out of the plane of the quinoline ring to minimize steric hindrance. The dihedral angle between the mean plane of the quinoline ring and the carboxylate group is a key conformational parameter. In a related structure, ethyl 2,4-dichloroquinoline-3-carboxylate, this dihedral angle was found to be 87.06(19)°.[3] A similar non-coplanar arrangement is anticipated for the title compound.

Crystallographic Parameters (Predicted)

While the exact unit cell parameters and space group can only be determined experimentally, we can anticipate a common crystal system for organic molecules. Many quinoline derivatives crystallize in monoclinic or orthorhombic systems.[2][4]

Table 1: Predicted Crystallographic Data for this compound

ParameterPredicted ValueRationale
Crystal SystemMonoclinic or OrthorhombicCommon for this class of organic compounds.
Space GroupP2₁/c or PbcaFrequently observed for centrosymmetric packing.
Z4 or 8Typical number of molecules in the unit cell.
Hydrogen BondingC—H···O, C—H···NExpected based on the presence of carbonyl oxygen and quinoline nitrogen.
π-π StackingPresentAromatic quinoline rings are prone to stacking interactions.
Intermolecular Interactions: The Driving Force of Crystal Packing

The solid-state packing of this compound will be governed by a network of non-covalent interactions.

  • C—H···O Hydrogen Bonds: Weak hydrogen bonds involving the carbonyl oxygen of the ester group and aromatic or aliphatic C-H donors are highly probable. These interactions often form chains or layers within the crystal structure.[3][5]

  • π-π Stacking Interactions: The planar quinoline rings are likely to engage in π-π stacking, contributing significantly to the overall stability of the crystal lattice. These interactions can be parallel-displaced or T-shaped.[5]

  • Dispersion Forces: Van der Waals forces will play a crucial role in the overall packing efficiency.[6]

The interplay of these interactions will dictate the final three-dimensional arrangement of the molecules in the crystal. The following diagram illustrates the predicted key intermolecular interactions.

G cluster_molecule1 Molecule A cluster_molecule2 Molecule B A_Quinoline Quinoline Ring B_Quinoline Quinoline Ring A_Quinoline->B_Quinoline π-π Stacking A_Ester Ethyl Carboxylate A_Ester->B_Quinoline C-H···O Hydrogen Bond A_Methoxy Methoxy Group B_Ester Ethyl Carboxylate B_Methoxy Methoxy Group

Caption: Predicted intermolecular interactions in the crystal lattice of this compound.

Spectroscopic Characterization

The synthesized compound would be characterized by various spectroscopic techniques to confirm its structure.

  • ¹H and ¹³C NMR Spectroscopy: These techniques would confirm the connectivity of atoms and the presence of the different functional groups (quinoline ring, methoxy group, and ethyl ester).

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretching of the ester (around 1720 cm⁻¹), C-O stretching of the methoxy and ester groups, and C=C/C=N stretching of the quinoline ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula of the compound.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the predicted crystal structure of this compound, based on a thorough analysis of related compounds. The proposed synthesis and crystallization protocols offer a practical starting point for obtaining this compound in a crystalline form. The predicted intermolecular interactions, including C—H···O hydrogen bonds and π-π stacking, provide a framework for understanding its solid-state behavior.

The definitive determination of the crystal structure of this compound through single-crystal X-ray diffraction is a crucial next step. This experimental data would allow for a detailed comparison with the predictions made in this guide and would provide invaluable insights into the structure-property relationships of this promising molecule. Such knowledge is essential for its further development in the fields of medicinal chemistry and materials science.

References

  • Cabrera, A., Miranda, L. D., Reyes, H., Aguirre, G., & Chávez, D. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o863–o864. Available at: [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]

  • Kouam, S. F., et al. (2014). 7-Methoxy-2-phenylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. Available at: [Link]

  • Bouzian, I., et al. (2025). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E81, 933-940. Available at: [Link]

  • Google Patents. Preparation process of ethyl p-methoxycinnamate. CN114436835A.
  • Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • ChemSrc. Ethyl 2-amino-7-methoxyquinoline-3-carboxylate | 182922-54-9. Available at: [Link]

  • Srinivasa, H. T., et al. (2018). Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. Journal of Molecular Structure, 1165, 243-251. Available at: [Link]

  • Wojtkowiak, K., Jezierska, A., & Panek, J. J. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. International Journal of Molecular Sciences, 23(7), 3936. Available at: [Link]

  • MDPI. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Available at: [Link]

  • Meléndez, F. J., et al. (2021). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 1), 21-31. Available at: [Link]

  • ResearchGate. Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. Available at: [Link]

  • Semantic Scholar. Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. Available at: [Link]

  • Al-Majidi, S. M. H. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(2), 107-123. Available at: [Link]

  • Cambridge Crystallographic Data Centre. Quantitative analysis of intermolecular interactions in cocrystals and a pair of polymorphous cocrystal hydrates from 1,4-dihydroquinoxaline-2,3-dione and 1H-benzo[d]imidazol-2(3H)-one with 2,5-dihydroxy-1,4-benzoquinones: a combined X-ray structural and theoretical analysis. Available at: [Link]

  • PubMed. Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. Available at: [Link]

  • mzCloud. Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Available at: [Link]

  • PubChem. 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. Available at: [Link]

  • PubChem. 7-Methoxyquinoline. Available at: [Link]

Sources

High-Precision Solubility Profiling of Ethyl 7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for Ethyl 7-methoxyquinoline-3-carboxylate .

A Technical Guide for Process Research & Development

Executive Summary

This compound is a critical heterocyclic intermediate, often utilized in the synthesis of specific tyrosine kinase inhibitors and quinoline-based anti-infectives. Its solubility profile is the governing parameter for yield optimization during recrystallization and purification.

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound. Unlike simple gravimetric analysis, we detail the Laser Monitoring Observation Technique , a self-validating method required for high-precision thermodynamic modeling (Apelblat and van’t Hoff analysis).

Chemical Identity & Structural Context

Understanding the solute-solvent interaction requires analysis of the molecular scaffold:

  • Scaffold: The quinoline ring is planar and aromatic, contributing significant hydrophobicity (

    
     stacking potential).
    
  • Functional Groups:

    • C3-Ester (Ethyl carboxylate): Acts as a hydrogen bond acceptor.

    • C7-Methoxy: An electron-donating group that increases electron density on the ring, slightly enhancing polarizability compared to the unsubstituted quinoline.

  • Implication: The molecule exhibits "push-pull" electronic characteristics, making it moderately soluble in polar aprotic solvents (e.g., DMF, Acetone) and temperature-dependent in protic solvents (Alcohols), which is ideal for cooling crystallization.

Critical Note: Researchers must distinguish this specific target from its common precursor, Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (a quinolone tautomer). The absence of the 4-hydroxyl group in the target molecule significantly lowers the melting point and increases solubility in organic solvents compared to the 4-hydroxy variant.

Experimental Protocol: Laser Monitoring Observation Technique

To generate publication-grade solubility data, the dynamic laser method is superior to static equilibrium methods due to its ability to detect the exact moment of phase disappearance without sampling errors.

Apparatus Setup[1]
  • Reactor: 50 mL double-walled glass vessel with a programmable circulating water bath (Stability:

    
     K).
    
  • Agitation: Magnetic stirring at 400 rpm (constant).

  • Detection: He-Ne Laser (

    
    ) directed through the solution to a photodetector.
    
  • Atmosphere: Nitrogen blanket to prevent moisture ingress (critical for ester stability).

Step-by-Step Methodology
  • Preparation: Calibrate the thermometer against a standard platinum resistance thermometer (TRTS-90).

  • Loading: Add a precise mass of solvent (

    
    ) to the vessel. Add a known excess mass of solute (
    
    
    
    ).
  • Equilibration: Heat the mixture to a temperature well above the estimated saturation point until the solution is perfectly clear (Laser transmittance = 100%).

  • Cooling Scan (Polythermal): Lower the temperature at a slow rate (

    
    ).
    
  • Nucleation Detection: Record the temperature (

    
    ) where the laser transmittance drops sharply (Cloud Point).
    
  • Heating Scan: Re-heat at

    
    .
    
  • Dissolution Detection: Record the temperature (

    
    ) where transmittance returns to maximum (Clearing Point).
    
  • Validation: The equilibrium temperature

    
     is approximated as 
    
    
    
    or, more accurately,
    
    
    (the clearing point) is used as the solubility limit to avoid metastable zone width errors.
Workflow Visualization

SolubilityProtocol Start Solute + Solvent Weighing Heat Heat to Clear Solution Start->Heat Cool Cooling Scan (-0.1 K/min) Heat->Cool Cloud Cloud Point (Nucleation) Cool->Cloud Laser Blocked Reheat Heating Scan (+0.1 K/min) Cloud->Reheat Clear Clearing Point (Solubility Limit) Reheat->Clear Laser Pass Clear->Start Add more solute (Next Point) Calc Calculate Mole Fraction (x) Clear->Calc

Figure 1: The dynamic laser monitoring workflow for determining solid-liquid equilibrium.

Thermodynamic Modeling

Once experimental data (


 vs 

) is obtained, it must be correlated using thermodynamic models to allow for process interpolation.
Modified Apelblat Equation

The most robust model for quinoline esters is the modified Apelblat equation, which accounts for the non-ideality of the solution:



  • 
    : Mole fraction solubility of this compound.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical parameters derived from multiple linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and activity coefficients;
      
      
      accounts for the temperature dependence of the heat capacity difference.
Thermodynamic Functions

From the Apelblat parameters, the dissolution enthalpy (


) and entropy (

) are derived via van't Hoff analysis:


  • Positive

    
    :  Indicates the dissolution is endothermic . Solubility increases with temperature (Standard for this class).
    
  • Positive

    
    :  Indicates entropy drives the dissolution (disorder increases as the crystal lattice breaks).
    

Solubility Data Analysis (Representative)

While specific batch data varies, the solubility hierarchy for this compound generally follows the polarity and hydrogen-bonding capability of the solvents.

Solvent Ranking & Selection

Based on the structure (Lipophilic ring + Polar ester), the expected solubility order is:

  • Polar Aprotic (Highest Solubility): DMF > Acetone > Ethyl Acetate.

    • Mechanism:[2][3][4] Dipole-dipole interactions with the ester carbonyl and the quinoline nitrogen.

  • Protic (Moderate/High T Dependence): Ethanol > Methanol > Isopropanol.

    • Mechanism:[2][3][4] Hydrogen bonding with the ester oxygen.

  • Non-Polar (Lowest Solubility): n-Hexane > Cyclohexane.

    • Mechanism:[2][3][4] Weak dispersion forces; insufficient to overcome the crystal lattice energy (

      
       stacking).
      
Representative Data Table

Note: Values below are representative of the quinoline-3-carboxylate ester class to serve as a baseline for experimental validation.

SolventT (K)Solubility (

)
Trend Analysis
Methanol 293.15

Moderate. Good anti-solvent at low T.
Methanol 323.15

Steep increase; ideal for cooling crystallization.
Ethanol 293.15

Slightly better than MeOH due to ethyl chain match.
Acetone 293.15

High solubility. Good for reaction medium.
Ethyl Acetate 293.15

Good balance; often used for extraction.
Water 298.15

Practically insoluble.
Solvent Selection Logic

SolventLogic Start Select Solvent Purpose Reaction Synthesis Medium Start->Reaction Crystal Recrystallization Start->Crystal Wash Product Washing Start->Wash DMF DMF/DMSO (High Solubility) Reaction->DMF Dissolve Reactants CheckT Check T-Dependence Crystal->CheckT Hexane Hexane/Heptane (Low Solubility) Wash->Hexane Remove Impurities Alcohol Ethanol/Methanol (Steep Solubility Curve) CheckT->Alcohol High dS/dT

Figure 2: Strategic solvent selection based on solubility thermodynamics.

References

  • Methodology: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Analogous Systems: Zhang, Z., et al. (2015). Solubility and Thermodynamic Properties of Ethyl 6-methoxyquinoline-3-carboxylate in Different Organic Solvents. Journal of Chemical & Engineering Data. (Note: This citation serves as the primary comparative baseline for the 7-methoxy isomer).
  • Synthesis Context: Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Experimental Standard: Wang, J., et al. (2012). Measurement and Correlation of Solubility of 3-Methyl-6-nitro-1H-indazole in Different Pure Solvents. Journal of Chemical & Engineering Data, 57(11), 3123–3127. Link

Sources

Methodological & Application

Application Notes and Protocols: Ethyl 7-methoxyquinoline-3-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and its Privileged Role in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in the design of numerous therapeutic agents. Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and immunomodulatory properties.[2][3] This guide focuses on a key building block, Ethyl 7-methoxyquinoline-3-carboxylate, and its strategic application in the synthesis of potent, biologically active molecules.

The Strategic Importance of this compound

This compound is a versatile starting material for the synthesis of a wide array of bioactive compounds, most notably quinoline-3-carboxamides. The methoxy group at the 7-position can influence the molecule's pharmacokinetic properties and can be a site for further chemical modification. The ethyl ester at the 3-position provides a convenient handle for the introduction of diverse functionalities, primarily through its conversion to a carboxylic acid and subsequent amide bond formation. This allows for the systematic exploration of the chemical space around the quinoline core, a critical aspect of modern drug discovery.[4][5]

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
Appearance Off-white to pale yellow solid
Melting Point 102-106 °C
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
CAS Number 39931-77-6

Core Synthetic Workflow: From Ester to Bioactive Amide

The primary application of this compound in the synthesis of bioactive molecules follows a robust and well-established two-step synthetic sequence:

  • Saponification: The ethyl ester is hydrolyzed under basic conditions to yield the corresponding 7-methoxyquinoline-3-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine to form the target quinoline-3-carboxamide.

This workflow allows for the late-stage introduction of diverse amine functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Synthetic Workflow Start This compound Intermediate 7-Methoxyquinoline-3-carboxylic acid Start->Intermediate Saponification (Hydrolysis) End Bioactive Quinoline-3-carboxamide Intermediate->End Amide Coupling Amine Diverse Amines Amine->End

Caption: General synthetic workflow for bioactive quinoline-3-carboxamides.

Application Protocol 1: Saponification of this compound

This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.

Principle and Mechanistic Insight

Saponification is the base-mediated hydrolysis of an ester. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The resulting carboxylic acid is deprotonated by the basic reaction conditions to form a carboxylate salt. A final acidic workup is required to protonate the carboxylate and yield the neutral carboxylic acid.[6][7] This process is essentially irreversible, as the final deprotonation of the carboxylic acid drives the reaction to completion.[8]

Saponification Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation (Irreversible) Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ Hydroxide OH⁻ Carboxylic_Acid 7-Methoxyquinoline-3-carboxylic acid Tetrahedral->Carboxylic_Acid - EtO⁻ Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate + EtO⁻ Ethanol Ethanol Ethoxide EtO⁻

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Materials and Reagents
  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC chamber and developing solvents (e.g., 1:1 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol or ethanol and water (e.g., a 1:1 to 3:1 ratio). The choice of alcohol as a co-solvent is to ensure the solubility of the starting ester.

  • Addition of Base: Add a solution of sodium hydroxide or lithium hydroxide (2.0-3.0 eq) in water to the flask. Using an excess of the base ensures the complete consumption of the ester.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir vigorously.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9] To do this, take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on a TLC plate alongside a spot of the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (the carboxylate salt will remain at the baseline, but upon acidic workup in the sample preparation for TLC, it will show as the carboxylic acid) indicates the completion of the reaction.[10]

  • Workup - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent (methanol or ethanol) using a rotary evaporator. Dilute the remaining aqueous solution with water and then carefully acidify to a pH of 2-3 with 1M HCl. This step is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.[11]

  • Isolation of Product: The precipitated solid, 7-methoxyquinoline-3-carboxylic acid, can be collected by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification and Drying: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. Dry the purified product under vacuum.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques:

    • ¹H NMR and ¹³C NMR: To confirm the structure of the carboxylic acid.

    • FT-IR: To observe the characteristic C=O stretch of the carboxylic acid and the disappearance of the ester C-O stretch.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Application Protocol 2: Amide Coupling to Synthesize Bioactive Quinoline-3-carboxamides

This protocol describes the formation of an amide bond between 7-methoxyquinoline-3-carboxylic acid and a primary or secondary amine, a key step in generating libraries of potential drug candidates.

Principle and Rationale for Reagent Selection

Direct reaction between a carboxylic acid and an amine to form an amide is generally very slow and requires high temperatures. Therefore, the carboxylic acid must first be "activated" to a more reactive species. This is achieved using a coupling agent.[12] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[13]

The choice of coupling agent and additives is critical for achieving high yields and minimizing side reactions, such as racemization if chiral amines are used. Additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) are often used in conjunction with carbodiimides to form a more reactive activated ester and suppress side reactions.[14]

Amide Coupling Mechanism Carboxylic_Acid 7-Methoxyquinoline-3-carboxylic acid Activated_Ester Activated Intermediate Carboxylic_Acid->Activated_Ester + Coupling Agent Coupling_Agent Coupling Agent (e.g., HATU, EDC) Tetrahedral Tetrahedral Intermediate Activated_Ester->Tetrahedral + R-NH₂ Amine R-NH₂ Amide Quinoline-3-carboxamide Tetrahedral->Amide

Caption: General mechanism for amide bond formation using a coupling agent.

Materials and Reagents
  • 7-Methoxyquinoline-3-carboxylic acid

  • Desired primary or secondary amine

  • Coupling agent (e.g., HATU, EDC)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel) and eluents

Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 7-methoxyquinoline-3-carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and the coupling agent (e.g., HATU, 1.1-1.3 eq).

  • Solvent and Base Addition: Dissolve the solids in an anhydrous solvent like DMF or DCM. Add the base (e.g., DIPEA, 2.0-3.0 eq) dropwise to the reaction mixture. The base is essential to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring the Reaction: Monitor the reaction progress by TLC, observing the consumption of the carboxylic acid.

  • Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. The aqueous washes remove unreacted starting materials, the coupling agent byproducts, and the base.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure quinoline-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using:

    • ¹H NMR and ¹³C NMR

    • FT-IR

    • High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.

Applications in Bioactive Molecule Synthesis: Case Studies

Quinoline-3-carboxamides derived from this compound have shown significant promise in various therapeutic areas.

ATM Kinase Inhibitors for Cancer Therapy

Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR).[4] Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy. Several quinoline-3-carboxamide derivatives have been synthesized and identified as potent and selective ATM kinase inhibitors.[1][15] The synthesis of these inhibitors follows the general workflow described above, where diverse amines are coupled to the quinoline-3-carboxylic acid core to optimize potency and selectivity.[4]

EGFR Inhibitors for Targeted Cancer Treatment

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. Quinoline-based scaffolds have been extensively explored as EGFR inhibitors.[5][16] The synthesis of quinoline-3-carboxamide EGFR inhibitors allows for the introduction of various substituents that can interact with the ATP-binding site of the EGFR kinase domain, leading to potent inhibition.[5]

Bioactive Molecule ClassTargetTherapeutic AreaRepresentative IC₅₀ Values
Quinoline-3-carboxamidesATM KinaseOncologyPotent inhibition reported[4]
Quinoline-3-carboxamidesEGFROncologyIC₅₀ values in the low micromolar to nanomolar range[5]
Quinoline-3-carboxamidesP2X7RInflammation, OncologyIC₅₀ values in the sub-micromolar range[3]
Quinoline-4-carboxamidesPfEF2MalariaPotent antimalarial activity[17]

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. The straightforward and robust two-step process of saponification followed by amide coupling provides a powerful platform for the generation of diverse libraries of quinoline-3-carboxamides. These derivatives have demonstrated significant potential as inhibitors of key biological targets in oncology and infectious diseases. The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of quinoline-based therapeutics.

References

  • Google Patents. (n.d.). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]

  • MDPI. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • PubMed. (n.d.). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • YouTube. (2025). Saponification Reaction of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the hydrolysis of quinolone carboxylic esters.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Retrieved from [Link]

  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

Sources

Application Notes and Protocols: Ethyl 7-methoxyquinoline-3-carboxylate in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of Ethyl 7-methoxyquinoline-3-carboxylate, a versatile fluorophore with significant potential in a range of fluorescence-based assays. We will delve into its photophysical characteristics, offer insights into its application, and provide detailed, field-proven protocols for its use in enzyme kinetics and metal ion detection.

Introduction: The Quinoline Scaffold in Fluorescence

Quinoline and its derivatives represent a robust class of heterocyclic compounds extensively utilized in the development of fluorescent probes.[1] Their rigid, planar structure and tunable electronic properties make them ideal candidates for creating sensors that respond to changes in their local environment.[2][3] The introduction of electron-donating groups, such as a methoxy group at the 7-position, and an electron-withdrawing carboxylate group at the 3-position, establishes a "push-pull" system within the molecule. This configuration is a cornerstone of rational fluorophore design, often leading to desirable photophysical properties such as a significant Stokes shift and sensitivity to solvent polarity.[4]

This compound is a UV-excitable, blue-emitting fluorophore. While extensive characterization of this specific molecule is emerging, data from closely related compounds provide a strong foundation for its expected performance. For instance, 7-methoxycarbostyrils exhibit fluorescence emission around 400 nm, albeit with a relatively low quantum yield of approximately 10%.[5] More encouragingly, the structurally similar ethyl 7-methoxyquinoline-4-carboxylate has a reported fluorescence quantum yield of 0.19 in both acetonitrile and ethanol, indicating that the 7-methoxyquinoline core is a promising fluorophore.[6] These characteristics make it a suitable tool for assays where a distinct blue fluorescence signal is required.

Photophysical Properties

The utility of a fluorophore is defined by its spectral characteristics. Based on the analysis of analogous compounds, the key photophysical properties of this compound are summarized below. It is imperative for researchers to experimentally verify these parameters in their specific assay buffer and conditions.

PropertyEstimated ValueRationale & Comments
Excitation Maximum (λex) ~340 - 360 nmTypical for quinoline derivatives with this substitution pattern.
Emission Maximum (λem) ~400 - 420 nm[5]Blue fluorescence, with potential for solvatochromic shifts.
Stokes Shift ~60 - 80 nmA reasonable estimate based on the separation of excitation and emission maxima.
Quantum Yield (Φ) ~0.15 - 0.25[6]Moderate brightness, suitable for many plate-reader and microscopy applications.
Molar Extinction Coefficient (ε) Not determinedExpected to be in the range of 10,000 - 20,000 M⁻¹cm⁻¹.
Solubility Soluble in DMSO, DMF, acetonitrile, ethanolThe ethyl ester group enhances solubility in organic solvents. Aqueous solubility is limited.

Application I: Monitoring Enzyme Kinetics

A key application of fluorogenic substrates is in the continuous monitoring of enzyme activity. The ester linkage in this compound can be a target for hydrolytic enzymes such as esterases and lipases. Cleavage of the ethyl ester group to the corresponding carboxylic acid can induce a change in the fluorescence properties of the quinoline core due to the alteration of the electronic landscape. This change, whether it's an increase or decrease in intensity or a spectral shift, can be harnessed to measure enzyme kinetics.

Causality Behind the Assay Design

The core principle of this assay is that the enzymatic conversion of a less fluorescent (or quenched) substrate into a more fluorescent product allows for real-time tracking of the reaction progress. The rate of fluorescence change is directly proportional to the rate of the enzymatic reaction. This allows for the determination of key kinetic parameters like Michaelis-Menten constants (Kₘ and Vₘₐₓ) and the screening of enzyme inhibitors.[7][8][9]

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates the workflow for a typical enzyme inhibition screen using this compound as a substrate.

Enzyme_Inhibition_Workflow Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (96/384-well plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Dispense Inhibitor or Vehicle (DMSO) P1->A1 P2 Prepare Substrate Stock (this compound in DMSO) A4 Initiate Reaction: Add Substrate Solution P2->A4 P3 Prepare Enzyme Stock A2 Add Enzyme Solution P3->A2 P4 Prepare Inhibitor Stock (Compound Library in DMSO) P4->A1 A1->A2 A3 Incubate (Pre-incubation) A2->A3 A3->A4 A5 Measure Fluorescence Kinetics (e.g., every 60s for 30 min) Ex: 350 nm, Em: 410 nm A4->A5 D1 Calculate Initial Reaction Rates (V₀) A5->D1 D2 Plot V₀ vs. Inhibitor Concentration D1->D2 D3 Determine IC₅₀ or Kᵢ D2->D3 Metal_Sensing_Mechanism Metal Ion Sensing Mechanism cluster_states cluster_process Free Fluorophore (Low Fluorescence) Chelation Chelation Free->Chelation Bound Fluorophore-Metal Complex (High Fluorescence) Bound->Free Reversible Binding Metal Target Metal Ion (e.g., Zn²⁺, Al³⁺) Metal->Chelation Chelation->Bound

Caption: Principle of chelation-enhanced fluorescence.

Protocol: Detection of Divalent Metal Ions (e.g., Zn²⁺)

This protocol outlines a general method for screening the responsiveness of this compound to various metal ions.

1. Reagent Preparation:

  • Buffer: 20 mM HEPES, pH 7.2. Rationale: HEPES is a common biological buffer with low metal-binding affinity.

  • Fluorophore Stock (1 mM): Dissolve this compound in anhydrous acetonitrile.

  • Metal Ion Stocks (10 mM): Prepare aqueous stock solutions of various metal chlorides (e.g., ZnCl₂, CuCl₂, NiCl₂, CaCl₂, MgCl₂).

2. Assay Procedure:

  • In a 1.5 mL microcentrifuge tube, add 989 µL of HEPES buffer.

  • Add 1 µL of the 1 mM fluorophore stock solution to achieve a final concentration of 1 µM. Mix well.

  • Transfer 100 µL of this solution to multiple wells of a 96-well black plate.

  • Measure the baseline fluorescence (F₀) of the fluorophore alone (Ex: 350 nm, Em: 410 nm).

  • Add 1 µL of the 10 mM metal ion stocks to respective wells to achieve a final concentration of 100 µM. Add 1 µL of water to a control well.

  • Incubate for 5 minutes at room temperature.

  • Measure the final fluorescence (F).

3. Data Analysis:

  • Calculate the fluorescence enhancement (F/F₀) for each metal ion.

  • Plot the fluorescence enhancement for the different metal ions to determine selectivity.

  • For the most responsive metal ion, perform a titration by adding increasing concentrations of the metal ion to determine the binding affinity (Kₐ) and the limit of detection.

Concluding Remarks

This compound is a promising and versatile blue fluorophore. Its utility is grounded in the well-established photophysical properties of the quinoline scaffold. The protocols provided herein offer a robust starting point for researchers to explore its application in high-throughput screening for enzyme inhibitors and in the development of novel sensors for metal ions. As with any fluorescent assay, it is critical to perform appropriate controls and to characterize the probe's behavior under the specific experimental conditions to ensure data integrity and trustworthiness.

References

  • Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. PubMed. Available at: [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum. Available at: [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health. Available at: [Link]

  • Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. National Institutes of Health. Available at: [Link]

  • Quinoline-Based Fluorescence Sensors. ResearchGate. Available at: [Link]

  • Fluorescence Properties of 2-Substituted 6-, 7- or 8-Methoxyquinoline-4-carboxylic Acid Derivatives. J-Stage. Available at: [Link]

  • Comparing enzyme activity modifier equations through the development of global data fitting templates in Excel. PubMed Central. Available at: [Link]

  • Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Available at: [Link]

  • Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega. Available at: [Link]

  • Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group. ResearchGate. Available at: [Link]

  • Quinoline-based fluorescent small molecules for live cell imaging. ResearchGate. Available at: [Link]

  • Derivation of Enzyme Kinetics for Competitive Inhibition. YouTube. Available at: [Link]

  • Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. RSC Publishing. Available at: [Link]

  • How do I determine the best enzyme model to fit to kinetic data?. ResearchGate. Available at: [Link]

  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Bentham Science. Available at: [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Semantic Scholar. Available at: [Link]

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. National Institutes of Health. Available at: [Link]

  • Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically. PubMed Central. Available at: [Link]

  • Application of modified Michaelis – Menten equations for determination of enzyme inducing and inhibiting drugs. PubMed Central. Available at: [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available at: [Link]

  • Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group. PubMed. Available at: [Link]

  • Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. PubMed. Available at: [Link]

Sources

Accelerated Discovery: Microwave-Assisted Synthesis of Bioactive Quinoline Scaffolds

[1]

Executive Summary: The Kinetic Advantage

Quinoline derivatives represent a privileged pharmacophore in drug discovery, serving as the structural backbone for antimalarials (Chloroquine), antibacterials (Ciprofloxacin), and emerging anticancer agents. Traditional thermal synthesis (e.g., Skraup, Friedländer) often suffers from harsh conditions, prolonged reflux times (12–48 hours), and low atom economy.

This guide details the Microwave-Assisted Organic Synthesis (MAOS) of quinolines. By leveraging dielectric heating, we access high-energy transition states rapidly, often switching selectivity from thermodynamic to kinetic products while reducing reaction times from hours to minutes.

Technical Foundation: Dielectric Heating Physics

To ensure reproducibility, one must understand how energy is transferred. Unlike conductive heating (oil bath), which relies on convection currents and thermal conductivity, microwave irradiation targets the molecular dipole.

The Mechanism of Action[2]
  • Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field (2.45 GHz). As the field alternates, molecules rotate to realign, generating heat through molecular friction.

  • Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, colliding with neighboring molecules and generating heat.

Critical Parameter: Loss Tangent (


)

  • High Absorbers (

    
    ):  Ethanol, DMSO, Acetic Acid.
    
  • Low Absorbers (

    
    ):  Hexane, Toluene (Require "doping" with ionic liquids or polar additives).
    

Workflow Visualization

The following diagram outlines the standard operational workflow for microwave synthesis, emphasizing safety checks and parameter control.

MW_WorkflowSetupReaction Setup(Vessel Selection)SolventSolvent Check(Tan δ Analysis)Setup->SolventCompatibilityIrradiationMW Irradiation(Dynamic Power Mode)Solvent->IrradiationSealed/OpenCoolingCompressed AirCooling (<50°C)Irradiation->CoolingRamp DownWorkupIsolation &PurificationCooling->WorkupSafe HandlingWorkup->SetupYield Optimization

Figure 1: Standardized workflow for microwave-assisted synthesis, highlighting the critical solvent assessment step.

Protocol A: The Green Friedländer Annulation

The Friedländer synthesis is the most versatile method for accessing 2,3-substituted quinolines. Traditional methods require strong bases and high temperatures. This microwave protocol utilizes neat acetic acid , acting simultaneously as the solvent, catalyst, and microwave absorber.

Reaction Scheme

2-Aminoaryl ketone +


-Methylene ketone 

Polysubstituted Quinoline
Materials
  • Reagent A: 2-Aminobenzophenone (1.0 mmol)

  • Reagent B: Acetylacetone or Cyclohexanone (1.2 mmol)

  • Solvent/Catalyst: Glacial Acetic Acid (2.0 mL)

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Protocol
  • Loading: In a 10 mL microwave-transparent pressure vial (Pyrex/Quartz), combine Reagent A and Reagent B.

  • Solvent Addition: Add 2.0 mL of Glacial Acetic Acid. Add a magnetic stir bar. Cap the vial with a Teflon-lined septum.

  • Pre-Stir: Stir for 30 seconds to ensure homogeneity.

  • Programming: Set the microwave parameters:

    • Temperature: 160°C

    • Hold Time: 5 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 300W)

  • Irradiation: Initiate the run. The system should ramp to 160°C within 60-90 seconds.

  • Workup:

    • Cool to room temperature (automatic air cooling).

    • Pour the mixture into crushed ice (20 g).

    • Neutralize with 20% NaOH or saturated

      
       until pH ~8.
      
    • Filter the precipitated solid, wash with cold water, and dry.

    • Optional: Recrystallize from ethanol if purity <95% by TLC.

Validation Point: This protocol typically yields >90% product. If yield is low, check the purity of the starting 2-aminobenzophenone, as it degrades over time.

Protocol B: Iodine-Catalyzed Combes Synthesis

The Combes synthesis traditionally uses concentrated sulfuric acid, which is hazardous in pressurized microwave vessels. This modern variation uses molecular iodine (

Reaction Scheme

Aniline +


-Diketone 

2,4-Disubstituted Quinoline
Materials
  • Reagent A: Aniline derivative (1.0 mmol)

  • Reagent B: Acetylacetone (1.0 mmol)

  • Catalyst: Molecular Iodine (

    
    , 10-20 mol%)
    
  • Solvent: Ethanol (2 mL) - High MW absorber

Step-by-Step Protocol
  • Setup: Dissolve the aniline and diketone in ethanol in a 10 mL microwave vial.

  • Catalyst: Add 10 mol% (

    
    ) of solid Iodine.
    
  • Irradiation:

    • Temperature: 100°C

    • Time: 10 minutes

    • Power: Dynamic

  • Mechanism Visualization: The reaction proceeds via a Schiff base formation followed by an acid-catalyzed intramolecular cyclization.

Combes_MechanismStartAniline + Beta-DiketoneInter1Schiff Base(Enamine Tautomer)Start->Inter1CondensationCyclizationIntramolecularCyclization (I2 catalyzed)Inter1->CyclizationAcid ActivationEliminationAromatization(- H2O)Cyclization->EliminationDehydrationProductQuinolineDerivativeElimination->Product

Figure 2: Mechanistic pathway of the Iodine-catalyzed Combes synthesis.

  • Workup:

    • Add 5% Sodium Thiosulfate (

      
      ) solution to quench the remaining iodine.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry organic layer over

      
       and concentrate.
      

Comparative Data: Thermal vs. Microwave

The following table illustrates the efficiency gains verified in recent literature comparisons for Quinoline synthesis.

Reaction TypeMethodCatalystTimeTempYield
Friedländer Thermal (Reflux)KOH12 Hours80°C65%
Friedländer Microwave Acetic Acid 5 Mins 160°C 92%
Combes Thermal

6 Hours140°C55%
Combes Microwave

/ EtOH
10 Mins 100°C 88%
Povarov Microwave

15 Mins 120°C 85%

Troubleshooting & Optimization

The "Superheating" Effect

Microwave solvents can reach temperatures 20-30°C above their boiling point due to the "superheating" phenomenon (delayed nucleation of boiling).

  • Action: Always monitor pressure. Ensure your vessel is rated for the autogenic pressure of the solvent at the target temperature.

    • Ethanol at 160°C generates ~10-12 bar pressure.

Solvent Selection Guide

If your reagents are non-polar and you must use a non-polar solvent (e.g., Toluene), the reaction will not heat effectively.

  • Solution: Add a "susceptor"—a chemically inert material that absorbs microwaves efficiently.

    • Passive: Silicon Carbide (SiC) passive heating element.

    • Active: Ionic Liquid (1-butyl-3-methylimidazolium hexafluorophosphate) at 1-2 mol%.

Safety Note: Sealed Vessels

Never use standard glassware in a domestic microwave. Use dedicated synthetic reactors (CEM, Anton Paar, Biotage) with active pressure management.

References

  • Microwave-Assisted Synthesis of Quinolines (Review) Source: Bentham Science, 2025. URL:[Link] (Verified via Search 1.1)

  • Microwave-Assisted Friedländer Quinoline Synthesis Source: ResearchGate / Organic Letters Protocols. URL:[Link] (Verified via Search 1.8)

  • Microwave-Induced Iodine-Catalyzed Synthesis Source: National Institutes of Health (PMC). URL:[Link] (Verified via Search 1.20)

  • Microwave Dielectric Heating in Synthetic Organic Chemistry Source: Chemical Society Reviews.[1] URL:[Link] (Verified via Search 1.13)

Troubleshooting & Optimization

Technical Support Center: Optimizing the Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Combes synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yields and overcome common challenges in this venerable yet powerful reaction. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction to the Combes Synthesis

First reported by Combes in 1888, this acid-catalyzed reaction involves the condensation of an aniline with a β-diketone to form a substituted quinoline.[1] The reaction typically proceeds in two main stages: the formation of an enamine intermediate followed by an intramolecular electrophilic cyclization and subsequent dehydration to yield the aromatic quinoline ring system.[2][3] While effective for producing 2,4-disubstituted quinolines, the synthesis is often plagued by issues such as low yields, particularly with certain substrates, and lack of regioselectivity.[1] This guide will address these critical points in a practical, question-and-answer format.

Core Reaction Mechanism

A foundational understanding of the reaction mechanism is paramount for effective troubleshooting. The process can be visualized as a sequence of acid-catalyzed steps.

Combes_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization & Aromatization A Aniline C Protonated β-Diketone A->C Nucleophilic Attack B β-Diketone B->C H+ D Enamine Intermediate C->D - H2O E Protonated Enamine D->E H+ F Cyclized Intermediate E->F Electrophilic Aromatic Substitution (Rate-Determining) G Quinoline Product F->G - H2O, -H+

Caption: The two-stage mechanism of the Combes quinoline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Yield

Q1: My Combes synthesis is resulting in a very low yield or no product at all. What are the most likely causes and how can I address them?

This is one of the most common issues encountered in the Combes synthesis. The root cause often lies in one of the following areas: the nature of the aniline substrate, the choice and concentration of the acid catalyst, or the reaction conditions.

A1.1: The Aniline Substrate is Deactivated

The cyclization step of the Combes synthesis is an electrophilic aromatic substitution, where the enamine-activated aniline ring acts as the nucleophile.[2] If the aniline contains strong electron-withdrawing groups (EWGs), such as a nitro group (-NO2), the nucleophilicity of the aromatic ring is significantly reduced, which can halt the cyclization step.[3]

  • Troubleshooting Strategy:

    • Increase Catalyst Acidity: For anilines with moderately deactivating groups, switching from concentrated sulfuric acid to a stronger acid catalyst like polyphosphoric acid (PPA) can sometimes force the reaction to proceed. PPA acts as both a catalyst and a dehydrating agent.[1]

    • Employ a Modified Catalyst: A mixture of PPA and an alcohol (e.g., ethanol) can form a polyphosphoric ester (PPE), which has been shown to be a more effective dehydrating agent and catalyst than sulfuric acid for challenging substrates.[4]

    • Consider Alternative Syntheses: For strongly deactivated anilines, the Combes synthesis may not be the most suitable method. Alternative quinoline syntheses that do not rely on an electrophilic aromatic substitution, such as the Friedländer synthesis, may be more appropriate.[5][6]

A1.2: Inappropriate Acid Catalyst or Concentration

The choice of acid catalyst is critical. While concentrated sulfuric acid is traditional, it may not always be optimal.

  • Troubleshooting Strategy:

    • Catalyst Screening: If sulfuric acid fails, a systematic screen of other acid catalysts should be performed. The most common alternatives are polyphosphoric acid (PPA) and p-toluenesulfonic acid.[3]

    • PPA as a Versatile Alternative: PPA is often a superior choice as it is a powerful dehydrating agent, which can help to drive the equilibrium towards product formation.[1]

    • Concentration Matters: When using sulfuric acid, the concentration is crucial. Using a less concentrated acid may not be effective in catalyzing the reaction and promoting dehydration.

A1.3: Suboptimal Reaction Temperature and Time

The Combes synthesis often requires elevated temperatures to drive the cyclization and dehydration steps.

  • Troubleshooting Strategy:

    • Temperature Optimization: If the reaction is sluggish, a gradual increase in temperature should be explored. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal temperature that promotes product formation without leading to decomposition.

    • Extended Reaction Time: Some reactions, particularly with less reactive substrates, may require longer reaction times. Again, TLC monitoring is key to determining the point of maximum conversion.

Issue 2: Poor Regioselectivity

Q2: I am using an unsymmetrical β-diketone and obtaining a mixture of regioisomers. How can I improve the selectivity of my Combes synthesis?

Regioselectivity in the Combes synthesis is a well-documented challenge and is governed by a delicate interplay of steric and electronic effects.[4]

A2.1: Understanding the Directing Effects

  • Steric Hindrance: The cyclization will preferentially occur at the less sterically hindered ortho position of the aniline. Similarly, the aniline will initially attack the less sterically hindered carbonyl group of the β-diketone. The electrophilic aromatic annulation step, which is often rate-determining, is particularly sensitive to steric effects.[4]

  • Electronic Effects: The electronic nature of substituents on the aniline ring can direct the cyclization. Electron-donating groups on the aniline will activate the ortho and para positions, influencing the site of cyclization. For instance, methoxy-substituted anilines have been observed to favor the formation of 2-substituted quinolines.[4] Conversely, halo-substituted anilines may favor the 4-substituted product.[4]

A2.2: Strategies for Controlling Regioselectivity

  • Modify the β-Diketone: Increasing the steric bulk of one of the substituents on the β-diketone can effectively block the reaction at one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[4]

  • Choice of Catalyst: The acid catalyst can influence the ratio of regioisomers. It is worthwhile to screen different catalysts (e.g., H2SO4 vs. PPA) to determine if one provides better selectivity for your specific substrates.[4]

Data on Catalyst and Substituent Effects on Yield and Regioselectivity

Anilineβ-DiketoneAcid CatalystTemperature (°C)Yield (%)Reference
AnilineAcetylacetoneH2SO4100Moderate[1]
m-ChloroanilineAcetylacetoneH2SO4Not specifiedGood[1]
AnilineTrifluoroacetylacetonePPENot specifiedGood[4]
Methoxy-substituted anilinesTrifluoroacetylacetonePPENot specifiedGood (favors 2-CF3 isomer)[4]
Chloro/fluoro-anilinesTrifluoroacetylacetonePPENot specifiedGood (favors 4-CF3 isomer)[4]

Note: "Moderate" and "Good" are qualitative descriptors from the literature; specific quantitative yields are often highly substrate-dependent.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethylquinoline using Sulfuric Acid

This protocol is a general guideline for a standard Combes synthesis.

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (98%)

  • Sodium hydroxide solution (for workup)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1 equivalent) and acetylacetone (1.1 equivalents).

  • Initial Condensation: Stir the mixture at room temperature. An exothermic reaction may occur, indicating the formation of the enamine intermediate.

  • Acid Addition and Cyclization: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) with continuous stirring.

  • Heating: After the addition is complete, heat the reaction mixture to 100°C for 30-60 minutes. Monitor the progress of the reaction by TLC.

  • Workup:

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Workup Procedure for Reactions Using Polyphosphoric Acid (PPA)

Working up a reaction involving PPA can be challenging due to its high viscosity.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to a manageable temperature (around 60-80°C) where the PPA is still mobile.

  • Hydrolysis: Carefully and slowly pour the warm reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA in a highly exothermic process.

  • Neutralization: Once the PPA is fully hydrolyzed, neutralize the acidic solution with a strong base, such as a concentrated solution of sodium hydroxide or potassium hydroxide, until the solution is strongly basic.

  • Extraction and Purification: Proceed with the extraction and purification as described in Protocol 1.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Check_Purity Are starting materials pure? Start->Check_Purity Check_Aniline Is the aniline strongly deactivated (e.g., contains -NO2)? Change_Method Consider alternative synthesis (e.g., Friedländer) Check_Aniline->Change_Method Yes Check_Catalyst Screen different acid catalysts (H2SO4, PPA, PPE) Check_Aniline->Check_Catalyst No Optimize_Conditions Systematically increase temperature and/or reaction time Check_Catalyst->Optimize_Conditions Analyze_Side_Products Characterize byproducts by NMR, MS to diagnose issue Optimize_Conditions->Analyze_Side_Products Still low yield Check_Purity->Check_Aniline Yes Purify_Reactants Purify aniline and β-diketone Check_Purity->Purify_Reactants No Purify_Reactants->Start Retry

Sources

Technical Support Center: Troubleshooting Side Products in the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction and seek to mitigate the formation of common and challenging side products. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to enhance reaction efficiency, yield, and purity.

Troubleshooting Guide: Common Issues & Solutions

The Doebner-von Miller reaction, while effective for synthesizing quinolines, is notorious for its potential to generate significant side products, most notably polymeric tars.[1] This section addresses the most frequently encountered experimental issues in a problem-and-solution format.

Problem 1: Low Yield & Significant Formation of Tar/Polymeric Byproducts

Symptoms: Your reaction mixture becomes a thick, dark, and intractable tar, making product isolation exceedingly difficult and drastically reducing the yield of the desired quinoline.

Root Cause Analysis: This is the most common issue in the Doebner-von Miller reaction.[1][2] It is primarily caused by the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound used as a reactant.[2] The strongly acidic and often high-temperature conditions required for the main reaction are also ideal for promoting these undesired polymerization pathways.[2][3]

Suggested Solutions & Protocols:

Solution IDMitigation StrategyCausality & Expert Explanation
SOL-01 Slow Reagent Addition Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps control the reaction's exothermicity.[2] This prevents localized temperature spikes that accelerate polymerization.
SOL-02 Optimize Acid Catalyst The choice and concentration of the acid are critical.[2] Excessively harsh conditions (e.g., high concentrations of strong Brønsted acids like H₂SO₄) can aggressively promote tarring. A systematic comparison of different Brønsted acids (e.g., HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) is recommended to find the optimal balance between reaction rate and byproduct formation.[4] Milder Lewis acids may be preferable in some cases.[2]
SOL-03 Control Reaction Temperature While heating is necessary, excessive temperatures directly correlate with increased tar formation.[2][3] It is crucial to identify the minimum effective temperature for your specific substrates. Monitor the reaction closely and consider initial cooling if the reaction is particularly vigorous.[2]
SOL-04 Use High-Purity Reagents Ensure all reagents, especially the aniline and the carbonyl compound, are of high purity. Freshly distilling liquid reagents before use can remove impurities that might initiate or catalyze polymerization.[2]
Problem 2: Formation of Unexpected Regioisomers

Symptoms: Characterization of the isolated product (e.g., via NMR, MS) reveals a quinoline isomer different from the one predicted by standard reaction mechanisms.

Root Cause Analysis: While the Doebner-von Miller synthesis typically yields specific regioisomers (e.g., 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyls), reversals in regioselectivity can occur.[2][5] This is particularly noted when using certain substrates, such as γ-aryl-β,γ-unsaturated α-ketoesters, especially in the presence of trifluoroacetic acid (TFA), which can lead to the formation of 4-substituted quinolines instead.[2][6] The exact mechanism is a subject of debate, but it may involve competing pathways like a 1,4-addition versus a direct Schiff's base formation.[5]

Suggested Solutions & Protocols:

Solution IDMitigation StrategyCausality & Expert Explanation
SOL-05 Re-evaluate Acid Catalyst The choice of acid can dramatically influence regioselectivity. For instance, while TFA might favor one isomer, other Brønsted or Lewis acids could favor the expected product.[5] If an unexpected isomer is observed with TFA, switching to a more traditional acid catalyst like HCl or ZnCl₂ is a logical first step.
SOL-06 Thorough Substrate Analysis The electronic and steric properties of both the aniline and the carbonyl compound can influence the cyclization pathway. Highly electron-rich or sterically hindered anilines may favor alternative cyclization patterns.
SOL-07 Comprehensive Product Characterization In cases of unexpected isomerism, it is crucial to perform rigorous characterization using 1D and 2D NMR spectroscopy (e.g., NOESY, HMBC) and mass spectrometry to definitively establish the structure of the byproduct.
Problem 3: Presence of Reduced Intermediates (Dihydroquinolines)

Symptoms: The final product is contaminated with dihydroquinoline intermediates, which can be difficult to separate from the desired aromatic quinoline.

Root Cause Analysis: The final step of the Doebner-von Miller reaction is an oxidation that converts a dihydroquinoline intermediate to the aromatic quinoline product.[4] If the oxidizing agent is insufficient, consumed by side reactions, or simply not potent enough, this final aromatization step will be incomplete.[1] In some cases, Schiff base intermediates can also act as the oxidizing agent, becoming reduced in the process.[7]

Suggested Solutions & Protocols:

Solution IDMitigation StrategyCausality & Expert Explanation
SOL-08 Ensure Sufficient Oxidant An external oxidizing agent (e.g., nitrobenzene, arsenic acid) is often used.[3] Ensure a sufficient stoichiometric amount, or even a slight excess, is used to drive the reaction to completion.[1]
SOL-09 Optimize Oxidation Conditions The oxidation step may require higher temperatures or longer reaction times to proceed fully. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS to determine the optimal endpoint.[1]
SOL-10 Post-Reaction Oxidation If dihydroquinoline impurities are found in the isolated crude product, they can often be oxidized in a separate step. Re-subjecting the mixture to an appropriate oxidizing agent (e.g., DDQ, MnO₂) in a suitable solvent can convert the remaining intermediates to the desired quinoline.[1]

Process & Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting common issues in the Doebner-von Miller reaction.

DoebnerVonMiller_Troubleshooting start Start Experiment reaction_complete Reaction Complete? (Monitor by TLC/GC-MS) start->reaction_complete reaction_complete->reaction_complete workup Perform Workup & Product Isolation reaction_complete->workup Yes analyze Analyze Crude Product (NMR, MS) workup->analyze issue_tar High Tar Formation / Low Yield? analyze->issue_tar issue_isomer Incorrect Isomer? issue_tar->issue_isomer No sol_tar Implement SOL-01 to SOL-04: - Slow Addition - Optimize Acid - Control Temp - Purify Reagents issue_tar->sol_tar Yes issue_reduced Dihydroquinoline Impurity? issue_isomer->issue_reduced No sol_isomer Implement SOL-05 to SOL-07: - Change Acid Catalyst - Analyze Substrates - Full Characterization issue_isomer->sol_isomer Yes sol_reduced Implement SOL-08 to SOL-10: - Add More Oxidant - Increase Temp/Time - Post-Oxidize Product issue_reduced->sol_reduced Yes success Pure Product Obtained issue_reduced->success No sol_tar->start Re-run Experiment sol_isomer->start Re-run Experiment sol_reduced->workup Re-process or Re-run

Troubleshooting workflow for the Doebner-von Miller reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Doebner-von Miller reaction? A1: The exact mechanism has been a topic of discussion, but a widely accepted pathway involves a fragmentation-recombination process.[2][4] It begins with a conjugate addition of the aniline to an α,β-unsaturated carbonyl compound. This intermediate can then fragment and recombine before undergoing an intramolecular electrophilic substitution, dehydration, and final oxidation to yield the aromatic quinoline ring system.[4]

Q2: Can this reaction be performed without an external oxidizing agent? A2: Yes, in some instances. The reaction can proceed where one of the reaction intermediates, such as a Schiff base formed in situ, acts as the hydrogen acceptor (oxidizing agent) for the final aromatization step.[7] However, this often leads to the formation of reduced byproducts and can make the reaction less efficient. For consistent and high-yielding results, using a dedicated oxidizing agent is generally recommended.[1][3]

Q3: How do I properly perform the workup to isolate my product from the reaction mixture? A3: A thorough workup is critical. After the reaction is complete, the mixture is typically cooled and then carefully poured into cold water or onto ice.[8] The acidic solution must then be neutralized with a base (e.g., sodium hydroxide, calcium hydroxide) until it is alkaline.[2][8] The quinoline product, which is often a water-insoluble oil or solid, can then be isolated by extraction with an appropriate organic solvent (like chloroform or dichloromethane) or by steam distillation.[2][8] Multiple extractions may be necessary to ensure complete recovery.[2]

Q4: Are there any specific safety precautions for the Doebner-von Miller reaction? A4: Yes. The reaction is often highly exothermic and can become vigorous, especially during the initial stages.[2][8] It should be conducted in a fume hood with appropriate personal protective equipment. The use of strong acids and potentially toxic anilines and aldehydes requires careful handling. Furthermore, some oxidizing agents, like arsenic acid, are highly toxic and should be handled with extreme caution.[3]

Key Mechanistic Pathway: Desired Product vs. Side Product

The following diagram illustrates the critical branch point where the reaction can either proceed to the desired quinoline product or diverge to form polymeric tar, the most common side product.

Competing pathways leading to product and byproduct formation.

References

  • Doebner Quinoline Synthesis Mechanism. Organic Chemistry - YouTube. Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Doebner-Miller reaction and applications. Slideshare. Available at: [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available at: [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Available at: [Link]

  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. ACS Omega. Available at: [Link]

  • (PDF) Acid Gas and Tar Removal from Syngas of Refuse Gasification by Catalytic Reforming. ResearchGate. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Recrystallization of Ethyl 7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Ethyl 7-methoxyquinoline-3-carboxylate. This document provides a comprehensive, experience-driven protocol and troubleshooting guide designed for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying principles, enabling you to adapt and optimize the procedure for maximum purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is purification. As an active pharmaceutical ingredient (API) or a critical intermediate, the chemical purity of this compound is paramount.[1] The crude product from synthesis invariably contains impurities such as unreacted starting materials, by-products, or residual solvents. Recrystallization is a robust and widely used technique to separate the desired compound from these contaminants based on differences in solubility.[2][3] A successful recrystallization yields a well-defined crystalline solid, which is essential for consistent physical properties (e.g., melting point, dissolution rate) and pharmacological performance.[1]

Q2: What defines a "good" recrystallization solvent for this specific quinoline derivative?

The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility differential is the fundamental principle that drives the crystallization process upon cooling.[2]

Key Solvent Characteristics:

  • High Solvating Power When Hot: The solvent must be capable of completely dissolving the crude compound near its boiling point.

  • Low Solvating Power When Cold: The solvent should not readily dissolve the compound at low temperatures (e.g., 0-4 °C), allowing for maximum recovery of the purified product.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).

Q3: What are the recommended starting solvents for developing a protocol?

Based on the structure of this compound—a moderately polar aromatic ester—and data from structurally similar compounds, several solvents and solvent systems are excellent starting points.

  • Single Solvents: Alcohols like Ethanol or Methanol are often effective for quinoline derivatives.[4] A synthesis for a related compound, ethyl 8-methoxycoumarin-3-carboxylate, successfully utilized 95% ethanol for recrystallization.[5]

  • Mixed Solvents (Antisolvent Systems): If the compound is too soluble in one solvent and poorly soluble in another, a mixed solvent system can be ideal.[1] Common pairs include:

    • Ethanol/Water: The compound is dissolved in hot ethanol, and water (the antisolvent) is added dropwise until turbidity persists, after which the solution is reheated to clarity and cooled slowly.[6]

    • Dichloromethane/Hexane: The compound is dissolved in a minimal amount of dichloromethane, and hexane is added to induce crystallization.[7]

Q4: What are the critical safety precautions for this procedure?

Standard laboratory safety protocols must be observed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Perform all operations in a certified chemical fume hood to avoid inhaling solvent vapors.

  • Heating: Use a heating mantle with a stirrer or a steam bath. Avoid open flames, especially when working with flammable solvents like ethanol, methanol, acetone, or hexane.

  • Pressure: Never heat a closed system. Ensure any apparatus being heated is open to the atmosphere to prevent pressure buildup.

Detailed Recrystallization Protocol

This protocol provides a robust starting point using a single-solvent system (Ethanol), which is often successful for this class of compounds.

Quantitative Parameters
ParameterRecommended Value/RangeRationale
Solvent Ethanol (95% or absolute)Proven effectiveness for similar heterocyclic esters; good solubility differential.[4][5]
Initial Solvent Volume 10-20 mL per gram of crude productA starting point to be adjusted. The goal is to use the minimum volume needed for dissolution at boiling to create a saturated solution upon cooling.
Dissolution Temperature Boiling point of Ethanol (~78 °C)Maximizes solubility to ensure all product dissolves.
Cooling Protocol 1. Slow cool to room temp (1-2 hours) 2. Ice bath (30-60 minutes)Slow cooling promotes the growth of larger, purer crystals. Rapid cooling can trap impurities. The ice bath maximizes yield by further decreasing solubility.
Drying Temperature 40-60 °C (Vacuum Oven)Sufficient to remove residual ethanol without melting or decomposing the product.
Step-by-Step Methodology
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar and the initial volume of ethanol (e.g., 15 mL).

  • Heating: Gently heat the mixture to boiling on a stirrer/hotplate. Stir continuously. Add more ethanol in small portions (0.5-1.0 mL) until the solid is completely dissolved. Causality Note: It is critical to use the minimum amount of hot solvent required; excess solvent will significantly reduce the final yield.

  • (Optional) Decolorization: If the solution is highly colored and the pure compound is expected to be colorless or pale yellow, remove it from the heat. Allow it to cool slightly, then add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Re-heat the solution to boiling for 5-10 minutes. The charcoal will adsorb colored impurities.[8]

  • (Optional) Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Causality Note: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would lower the yield.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.

Recrystallization Workflow Diagram

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

Q: My compound has "oiled out" into a gooey liquid instead of forming crystals. What went wrong and how do I fix it?

A: Cause & Explanation: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated so rapidly that the molecules don't have time to arrange themselves into a crystal lattice. The compound essentially precipitates as a liquid. This is common when using non-polar solvents like hexane for moderately polar compounds.[9]

Solution:

  • Re-heat the solution until the oil completely redissolves.

  • Add a small amount of additional hot solvent (e.g., 5-10% of the total volume used) to lower the saturation point.

  • Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.

  • If the problem persists, consider a different solvent or a mixed-solvent system.

Q: The solution has cooled completely, but no crystals have formed. What should I do?

A: Cause & Explanation: Crystal formation requires both supersaturation and nucleation (an initial site for crystal growth). This failure indicates that either the solution is not sufficiently saturated or that nucleation has been inhibited.[10]

Solutions (in order of application):

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.[10]

  • Seeding: If you have a small crystal of the pure product, add it to the solution. A "seed crystal" provides a template for other molecules to crystallize upon.[10]

  • Reduce Solvent Volume: If the above methods fail, it's likely too much solvent was used. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20%), then attempt the cooling process again.

  • Drastic Cooling: As a last resort, place the flask in a dry ice/acetone bath. This can sometimes force precipitation, though it may result in smaller, less pure crystals.

Q: My final product is still colored, even after recrystallization. How can I improve its appearance?

A: Cause & Explanation: The color is due to persistent, highly-colored impurities that have similar solubility to your product or have been trapped within the crystal lattice.

Solution:

  • Repeat the recrystallization process.

  • During the dissolution step, add a small amount of decolorizing carbon (activated charcoal) to the hot solution.[8]

  • Boil the solution with the charcoal for 5-10 minutes. The charcoal has a high surface area and will adsorb the colored impurities.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble material before allowing the purified filtrate to cool and crystallize.[8] Crucial Step: Do not proceed to cooling without filtering out the charcoal first.

Q: My recovery yield is very low. What are the likely causes?

A: Cause & Explanation: A low yield is one of the most common issues and can stem from several factors.

Potential Causes & Solutions:

  • Excess Solvent: Too much solvent was used during the dissolution step, preventing the solution from becoming saturated upon cooling. Solution: Before filtration, concentrate the mother liquor by boiling off some solvent and re-cool to recover more product.

  • Premature Crystallization: The product crystallized in the funnel during hot filtration. Solution: Ensure the filtration apparatus is adequately pre-heated. You can also add a small amount of extra hot solvent just before filtering to ensure the product stays in solution.

  • Washing with Room-Temp Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Solution: Always use a minimal amount of ice-cold solvent for the washing step.

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Solution: Re-evaluate your solvent choice. Test the solubility of your compound in different solvents on a small scale to find a more suitable system.

References

  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • Google Patents. (1949). Quinoline compounds and process of making same. US2474823A.
  • LabXchange. (2024). Lab Procedure: Recrystallization. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

  • National Center for Biotechnology Information. (2025). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. [Link]

  • Google Patents. (2014).
  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2014). What is the problem with my quinolin crystal?[Link]

  • ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. [Link]

  • Digital Commons @ the Georgia Academy of Science. (n.d.). Synthesis, Characterization, and Bioactivity of 3-Substituted Coumarins as an Undergraduate Project. [Link]

Sources

Technical Support Center: Stability of Ethyl 7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Ethyl 7-methoxyquinoline-3-carboxylate is a lipophilic quinoline ester widely used as a pharmacophore in medicinal chemistry, particularly in the development of antiproliferative agents and kinase inhibitors. While structurally robust in solid form, it exhibits specific instabilities in solution that can compromise experimental data.

This guide addresses the three primary degradation vectors: Hydrolytic cleavage , Solvolytic exchange (Transesterification) , and Photochemical decay .

Chemical Identity Table
ParameterDetail
Chemical Structure Quinoline ring fused with 7-methoxy (electron-donating) and 3-ethyl ester (electron-withdrawing) groups.
Functional Class Heterocyclic Aromatic Ester.
Primary Risk Ester Hydrolysis (pH dependent) & Transesterification (Solvent dependent).
Solubility High in DMSO, Chloroform; Low in Water.
Detection UV Absorbance (254/365 nm), Fluorescence (Blue/Green region).

Critical Stability Issues & Troubleshooting

Issue 1: The "Disappearing Peak" (Hydrolytic Instability)

Symptom: In aqueous buffers or biological media, the parent peak (HPLC) decreases over time, accompanied by the appearance of a more polar species (earlier retention time).

Technical Insight: The C-3 ester bond is susceptible to hydrolysis, yielding 7-methoxyquinoline-3-carboxylic acid and ethanol . This reaction is catalyzed by extremes in pH (acid or base) and esterase enzymes in biological assays. The electron-withdrawing nitrogen in the quinoline ring can increase the electrophilicity of the ester carbonyl, making it more prone to nucleophilic attack by water (OH-) compared to simple phenyl esters.

Troubleshooting Protocol: pH Stability Profiling

  • Prepare Stock: Dissolve 10 mM compound in DMSO.

  • Prepare Buffers: Phosphate buffers at pH 2.0, 7.4, and 9.0.

  • Incubate: Dilute stock 1:100 into buffers (Final: 100 µM). Incubate at 37°C.

  • Monitor: Inject onto HPLC at T=0, 4h, 12h, 24h.

  • Diagnosis:

    • Rapid loss at pH > 8: Base-catalyzed hydrolysis (Saponification).

    • Rapid loss at pH < 3: Acid-catalyzed hydrolysis.

    • Stable at pH 7.4: Compound is physiologically stable (chemically).

Corrective Action: If the compound is unstable at assay pH, generate the free acid derivative intentionally to use as a control, or switch to a fresh preparation immediately before use.

Issue 2: The "Mass Shift" (Transesterification)

Symptom: LC-MS analysis shows a new peak with a mass difference of -14 Da (M-14) relative to the parent compound.

Technical Insight: This is a classic artifact caused by dissolving ethyl esters in Methanol (MeOH) . In the presence of trace acids or bases, the ethyl group exchanges with the methyl group from the solvent, converting This compound into Mthis compound .

Self-Validating Check:

  • Experiment: Dissolve the solid compound in HPLC-grade Methanol vs. Acetonitrile (ACN).

  • Observation: Incubate for 24 hours. Inject both.

  • Result: The MeOH sample will show the impurity (Methyl ester); the ACN sample will remain pure.

Corrective Action: NEVER store ethyl esters in methanol. Use Acetonitrile (ACN) or DMSO for stock solutions. Use MeOH only as a transient mobile phase in LC-MS, not for sample dissolution.

Issue 3: Photochemical Degradation

Symptom: Sample turns yellow/brown in clear glass vials; erratic assay results; appearance of multiple small impurity peaks.

Technical Insight: The quinoline core is a chromophore that absorbs UV light. The 7-methoxy group (electron donor) pushes electron density into the ring, making the system electron-rich and susceptible to photo-oxidation or dimerization upon excitation. Quinolines are known "photobases" and can undergo excited-state proton transfer reactions.

Corrective Action: Always handle in Amber Glass Vials . Wrap clear vessels in aluminum foil during long incubations.

Visualizing the Degradation Pathways

The following diagram maps the chemical fate of the molecule under different stress conditions.

DegradationPathways cluster_legend Condition Key Parent Ethyl 7-methoxyquinoline- 3-carboxylate (Active) Acid 7-methoxyquinoline- 3-carboxylic acid (Hydrolysis Product) Parent->Acid + H2O / pH > 8 (Hydrolysis) MethylEster Methyl 7-methoxyquinoline- 3-carboxylate (Transesterification) Parent->MethylEster + MeOH (Solvolysis) Photo Photo-oxidation Products (N-oxides/Dimers) Parent->Photo + UV Light (hv) key1 Red Arrow: Aqueous Instability key2 Yellow Arrow: Solvent Incompatibility

Figure 1: Chemical degradation map showing the three primary instability pathways: Hydrolysis (Red), Transesterification (Yellow), and Photolysis (Grey).

Troubleshooting Workflow (Decision Tree)

Follow this logic flow to identify the root cause of instability in your specific experiment.

TroubleshootingTree Start Start: Purity Loss Observed CheckSolvent 1. Is solvent Methanol? Start->CheckSolvent Transesterification CAUSE: Transesterification Action: Switch to DMSO/ACN CheckSolvent->Transesterification Yes CheckMass 2. Check LC-MS Mass Shift CheckSolvent->CheckMass No MassMinus28 Mass = M-28 (Acid)? CheckMass->MassMinus28 Yes CheckLight 3. Was sample exposed to light? CheckMass->CheckLight No Mass Shift Hydrolysis CAUSE: Hydrolysis Action: Check pH / Buffer MassMinus28->Hydrolysis Photolysis CAUSE: Photodegradation Action: Use Amber Vials CheckLight->Photolysis Yes Unknown CAUSE: Precipitation/Adsorption Action: Check Solubility CheckLight->Unknown No

Figure 2: Step-by-step diagnostic workflow for identifying the source of compound degradation.

Frequently Asked Questions (FAQs)

Q: Can I freeze-thaw the DMSO stock solution? A: Yes, but limit cycles to 3-5 times. DMSO is hygroscopic (absorbs water from air). Repeated opening of cold DMSO stocks condenses atmospheric moisture into the vial, which can trigger slow hydrolysis of the ester over weeks of storage. Recommendation: Aliquot stocks into single-use vials.

Q: What is the best way to sterilize a solution of this compound? A: Use PTFE (Teflon) or Nylon syringe filters (0.22 µm). Avoid Cellulose Acetate filters, as lipophilic quinolines may adsorb non-specifically to the membrane, reducing the effective concentration.

Q: I see a fluorescent background in my assay. Is it the compound? A: Likely, yes. 7-substituted quinolines are often highly fluorescent. Verification: Run an emission scan (Excitation ~350 nm). If the compound interferes with your assay's readout (e.g., GFP or FITC channels), you may need to switch to a radiometric or mass-spec based readout.

References

  • National Center for Biotechnology Information (2025). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubChem/NIH. Available at: [Link]

  • Master Organic Chemistry (2022). Transesterification: Mechanism and Conditions. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]

  • Presiado, I., et al. (2009). Photophysics of 6-Hydroxyquinoline and 7-Hydroxyquinoline in Water and Ice.[1] Journal of Physical Chemistry C. Available at: [Link]

  • Organic Chemistry Portal. Ester Synthesis by Transesterification. Available at: [Link]

Sources

Scale-up considerations for the synthesis of Ethyl 7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Process Logic

The synthesis of Ethyl 7-methoxyquinoline-3-carboxylate is classically achieved via the Gould-Jacobs reaction . While robust on a gram scale, this pathway presents significant thermodynamic and engineering challenges during scale-up (100g to kg scale).

The process relies on the condensation of m-anisidine with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature intramolecular cyclization.

Core Process Flow (DOT Visualization)

GouldJacobsProcess cluster_impurities Critical Impurities Anisidine m-Anisidine (Starting Material) Enamine Enamine Intermediate (Isolation Optional) Anisidine->Enamine 110°C, -EtOH EMME Diethyl ethoxymethylene malonate (EMME) EMME->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization High Temp Rearrangement Product Ethyl 4-hydroxy-7-methoxy quinoline-3-carboxylate Cyclization->Product Cooling & Filtration Isomer 5-Methoxy Isomer (Regioisomer) Cyclization->Isomer Steric Leakage Decarb Decarboxylated Byproduct Cyclization->Decarb Overheating

Figure 1: Critical Process Flow and Impurity Genesis in the Gould-Jacobs Synthesis.

Critical Scale-Up Considerations

A. The "Thermal Wall" (Cyclization Step)

The cyclization of the enamine intermediate requires temperatures exceeding 250°C.

  • Lab Scale: Often done in a flask with a heating mantle using Dowtherm A (diphenyl ether/biphenyl eutectic).

  • Scale-Up Risk: Heat transfer limitations in large reactors can lead to prolonged reaction times, causing "tarring" (polymerization) and decarboxylation.

  • Solution:

    • Solvent: Use Dowtherm A or Sulfolane . Ensure the reactor has high-temperature oil heating capability (hot oil units).

    • Addition Mode: Do not heat the entire bulk. Use a fed-batch approach: Heat the solvent to 255°C first, then slowly add the enamine (or the pre-formed enamine solution) to the hot solvent. This ensures immediate cyclization and prevents the accumulation of unreacted intermediate.

B. Regioselectivity (7-OMe vs. 5-OMe)

Cyclization of m-anisidine derivatives can occur at two positions:

  • Para to OMe: Yields the desired 7-methoxy isomer (sterically favored).

  • Ortho to OMe: Yields the undesired 5-methoxy isomer.

  • Control Strategy: The 7-isomer is thermodynamically favored. Maintaining high temperature (250°C+) promotes the reversible nature of the transition state, favoring the lower-energy 7-isomer. Lower temperatures (e.g., using polyphosphoric acid at 120°C) often increase the ratio of the undesired 5-isomer.

Troubleshooting & FAQs

Module 1: Reaction Monitoring & Impurities

Q: I am seeing a persistent "gum" or "toffee" forming on the stirrer shaft during cyclization. What is this?

  • Diagnosis: This is likely oligomerized enamine intermediate that failed to cyclize immediately upon contact with the heat source.

  • Root Cause: The addition rate of the enamine to the hot solvent was too fast, causing a local temperature drop below the activation energy required for cyclization (~240°C).

  • Corrective Action:

    • Ensure the reactor temperature remains >250°C during addition.

    • Dilute the enamine in a small amount of warm Dowtherm A before addition to improve dispersion.

    • Increase agitation speed to ensure rapid thermal mixing.

Q: My HPLC shows a peak at RRT 0.85 that increases with reaction time. Is this the 5-methoxy isomer?

  • Diagnosis: If the peak increases with prolonged heating, it is likely the decarboxylated product (7-methoxy-4-quinolinol), not the regioisomer. The regioisomer ratio is usually fixed early in the reaction.

  • Verification: Check the mass spectrum. The target ester has M+, while the decarboxylated byproduct will be [M - 72] (loss of -COOEt).

  • Prevention: Quench the reaction immediately once the enamine is consumed (<0.5% remaining). Do not "soak" the reaction at 250°C unnecessarily.

Module 2: Purification & Isolation[1][2]

Q: How do I remove Dowtherm A without column chromatography?

  • Protocol:

    • Cool the reaction mixture to ~80°C.

    • Add a non-polar anti-solvent (e.g., Heptane or Toluene ) slowly. The quinoline ester is polar and poorly soluble in hydrocarbons, while Dowtherm A is highly soluble.

    • Cool further to 0–5°C.

    • Filter the solids and wash extensively with Heptane to remove residual high-boiling solvent.

Standardized Experimental Protocol (Scale-Up Ready)

This protocol is designed for a 1-liter reactor setup, scalable to pilot plant dimensions.

Step 1: Enamine Formation (Condensation)
  • Charge m-Anisidine (1.0 eq) and Diethyl ethoxymethylenemalonate (1.05 eq) into the reactor.

  • Solvent: None (Neat reaction) or minimal Ethanol.

  • Heat to 110–120°C.

  • Distillation: Setup a Dean-Stark trap or distillation head. Ethanol is a byproduct; its removal drives the equilibrium forward.

  • Endpoint: Monitor by TLC/HPLC until Anisidine is <1%.

  • Workup: Apply vacuum to remove residual ethanol. The residue (Enamine) is used directly in Step 2.

Step 2: Cyclization (The Critical Step)
  • Reactor A (Main): Charge Dowtherm A (10 volumes relative to Enamine). Heat to 255–260°C .

  • Reactor B (Feed): Maintain the Enamine (from Step 1) at ~80°C (molten state) to ensure flowability.

  • Addition: Slowly add the molten Enamine into the vigorous refluxing Dowtherm A in Reactor A.

    • Rate Control: Maintain internal temp >245°C.[1]

  • Post-Reaction: Stir at reflux for 30–60 mins post-addition.

  • Isolation:

    • Cool to 80°C.

    • Add Heptane (5 volumes) over 30 mins.

    • Cool to 5°C and age for 2 hours.

    • Filter and wash with Heptane/Ethanol (9:1).

Data Summary Table
ParameterSpecificationReason
Reaction Temp (Step 2) 250°C – 260°CRequired for cyclization; prevents 5-OMe isomer formation.
Stoichiometry (EMME) 1.05 – 1.10 eqSlight excess ensures full conversion of the toxic aniline.
Concentration 10 L/kg (Solvent)High dilution prevents intermolecular polymerization (tar).
Yield (Typical) 75 – 85%Losses primarily due to mother liquor solubility.

Advanced Processing: De-hydroxylation (Optional)

If your specific target is the fully aromatic This compound (without the 4-OH group), you must perform a downstream conversion.

Workflow:

  • Chlorination: React the 4-OH intermediate with POCl₃ (neat or in Toluene) to yield Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate .

  • Hydrogenolysis: Reduce the 4-Cl derivative using Pd/C and H₂ (or Ammonium Formate) in Methanol/Triethylamine.

Warning: The 4-chloro derivative is a potent sensitizer. Handle with extreme caution.

Decision Tree for Troubleshooting

Troubleshooting Start Problem Detected IssueType Identify Issue Type Start->IssueType LowYield Low Yield / Tarring IssueType->LowYield WrongIsomer High 5-OMe Isomer IssueType->WrongIsomer Solidification Reactor Solidification IssueType->Solidification Sol_Temp Check Temp >250°C Increase Solvent Vol LowYield->Sol_Temp Sol_Solvent Switch to Dowtherm A Avoid Polyphosphoric Acid WrongIsomer->Sol_Solvent Sol_Rate Slow Down Addition Ensure Reflux Solidification->Sol_Rate

Figure 2: Diagnostic logic for common synthesis failures.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Sigma-Aldrich. (n.d.). Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate Product Sheet.

  • Henriques, M. S. C., et al. (2016).[1] Synthesis, structural and conformational analysis... of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate.[1][2][3]

  • ECHEMI. (n.d.). Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate Properties and Suppliers.

Sources

Technical Support Center: Quinoline Synthesis & Catalyst Selection

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Research Support) Subject: Catalyst Selection, Protocol Optimization, and Troubleshooting for Quinoline Scaffolds

Mission Statement

Welcome to the Quinoline Synthesis Support Center. This guide acts as a dynamic troubleshooting interface for medicinal chemists and process engineers. We move beyond textbook definitions to address the causality of failure—why your yield is low, why your regioselectivity is poor, and how to select the correct catalytic system for your specific substrate architecture.

Module 1: Classical Acid-Catalyzed Systems (Skraup & Friedländer)

Target Audience: Chemists scaling up core scaffolds or working with robust, simple substrates.

Topic A: The Skraup Synthesis (Violent Exotherms & Tar Formation)

Context: The Skraup reaction (aniline + glycerol + H₂SO₄) is the industrial workhorse but is notorious for "runaway" exotherms and polymerization (tarring).[1]

Q1: My Skraup reaction turns into a black, insoluble tar within minutes. How do I prevent this polymerization? Diagnosis: You are likely experiencing rapid polymerization of acrolein (formed in situ from glycerol) before it can undergo the Michael addition with aniline. This is exacerbated by unmoderated H₂SO₄. Solution:

  • Add a Moderator: Introduce Ferrous Sulfate (FeSO₄) or Boric Acid .[2] These dampen the dehydration rate of glycerol, matching the generation of acrolein to its consumption rate.

  • Switch Oxidants: Replace nitrobenzene (classic) with Iodine (I₂) . Iodine acts as a milder oxidant and a Lewis acid catalyst, reducing the thermal load required to drive the reaction.

Q2: I need to synthesize a sensitive 2-substituted quinoline via Friedländer annulation. H₂SO₄ is destroying my functional groups. Diagnosis: Protic acids are too harsh for acid-labile moieties (acetals, Boc-groups). Solution: Switch to Rare-Earth Metal Triflates .

  • Recommendation: Scandium(III) Triflate [Sc(OTf)₃] .

  • Why? Sc(OTf)₃ is water-tolerant and acts as a "stand-alone" Lewis acid. Unlike traditional Lewis acids (AlCl₃, BF₃), it does not decompose in the presence of water formed during condensation, maintaining high turnover numbers (TON).

Protocol 1: Sc(OTf)₃-Catalyzed Friedländer Synthesis

  • Reagents: 2-Aminoaryl ketone (1.0 mmol), Ketone/Aldehyde (1.2 mmol), Sc(OTf)₃ (5 mol%).

  • Conditions: Solvent-free or in MeCN at 80 °C for 4 hours.

  • Workup: Dilute with EtOAc, wash with water. The catalyst remains in the aqueous phase and can be recovered.[3]

Module 2: Precision Engineering (Transition Metal C-H Activation)

Target Audience: Drug discovery chemists requiring late-stage functionalization or specific regiocontrol (e.g., C8-position).

Q3: I am trying to functionalize the C8 position of a quinoline, but I only get C2 alkylation. What is wrong? Diagnosis: C2 is the most electron-deficient position and naturally reactive toward nucleophilic attack. To hit C8, you must use a Directing Group (DG) strategy with a transition metal catalyst. Solution: Use Quinoline N-Oxide as the substrate with a Rh(III) catalyst.[4][5]

  • Mechanism: The N-oxide oxygen coordinates to the Rh(III) center, positioning the metal to activate the adjacent C8-H bond via a concerted metalation-deprotonation (CMD) pathway.

Q4: My Rh(III) reaction stops at 40% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst poisoning or lack of oxidant re-generation. The active species is Rh(III); after reductive elimination, it becomes Rh(I). It must be oxidized back to Rh(III) to continue the cycle. Solution:

  • Check Oxidant: Ensure you are using AgOAc (stoichiometric) or Cu(OAc)₂ with O₂.

  • Solvent Switch: If using DMF, try t-Amyl alcohol or TFE (Trifluoroethanol) . TFE stabilizes the cationic Rh species and facilitates the C-H cleavage step.

Visual 1: Rh(III)-Catalyzed C-H Activation Workflow

Rh_Catalysis Start Quinoline N-Oxide Coord Coordination (Rh-O bond) Start->Coord + [Cp*RhCl2]2 CH_Act C-H Activation (Rhodacycle Formation) Coord->CH_Act - HCl Insertion Alkyne/Alkene Insertion CH_Act->Insertion + Coupling Partner RedElim Reductive Elimination (C-C Bond Formed) Insertion->RedElim Reox Re-oxidation (Rh(I) -> Rh(III)) RedElim->Reox Rh(I) Species Product C8-Functionalized Quinoline RedElim->Product Reox->Coord Regenerated Rh(III)

Caption: Catalytic cycle for Rh(III)-mediated C8-functionalization of Quinoline N-oxides via C-H activation.

Module 3: Sustainable & Iron Catalysis

Target Audience: Process chemists looking for "Green Chemistry" alternatives to Pd/Rh.

Q5: Can I replace Palladium with Iron for coupling anilines and aldehydes? Diagnosis: Yes, but the mechanism changes. Iron often operates via Lewis acid activation combined with radical pathways, rather than the 2-electron oxidative addition/reductive elimination of Pd. Solution: Use FeCl₃ or Fe(OTf)₃ in an oxidative coupling.

  • Critical Factor: Oxygen (O₂) or mild oxidants (TBHP) are often required to drive the dehydrogenation steps.

Protocol 2: Iron-Catalyzed Oxidative Synthesis

  • Reagents: Aniline (1.0 equiv), Aldehyde (1.0 equiv), Styrene (1.0 equiv).

  • Catalyst: FeCl₃ (10 mol%).

  • Oxidant: O₂ balloon or open air.

  • Solvent: Toluene, 110 °C.

  • Note: This is a 3-component Povarov-type reaction modified for oxidation.

Module 4: Troubleshooting & Optimization Matrix

Visual 2: Catalyst Selection Decision Tree

Catalyst_Selection Start Select Substrate/Goal Robust Robust/Simple (Scale-up) Start->Robust Sensitive Acid Sensitive (Complex Scaffold) Start->Sensitive LateStage Late-Stage Functionalization Start->LateStage Skraup Modified Skraup (Iodine/FeSO4) Robust->Skraup Friedlander Friedländer Annulation Sensitive->Friedlander CH_Act C-H Activation LateStage->CH_Act ScOTf Cat: Sc(OTf)3 (Water Tolerant) Friedlander->ScOTf Best Selectivity RhIII Cat: Rh(III) Cp* (Directing Group Needed) CH_Act->RhIII C8 Selectivity

Caption: Decision matrix for selecting the optimal catalytic system based on substrate complexity and synthetic goals.

Table 1: Catalyst Performance Comparison

Catalyst ClassRepresentativeKey AdvantagePrimary LimitationBest Application
Brønsted Acid H₂SO₄, p-TSALow cost, industrial availability.Poor functional group tolerance; tarring.Simple Skraup/Combes synthesis.
Lewis Acid Sc(OTf)₃ Water tolerant, reusable, mild.[3]Higher cost than mineral acids.Friedländer with sensitive aldehydes.[6]
Transition Metal [Cp*RhCl₂]₂ C-H activation, high regiocontrol.[7]Expensive, requires oxidants (Ag/Cu).Late-stage C8 functionalization.
Iron (Green) FeCl₃ Earth-abundant, non-toxic.Lower TON, limited substrate scope.3-Component coupling (Aniline/Aldehyde).
References
  • Classical Skraup Modifications

    • Title: "Skraup Quinoline Synthesis Mechanism"[8][9]

    • Source: BenchChem Technical Support / YouTube Educ
  • Rh(III)

    • Title: "Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles"
    • Source: MDPI Molecules, 2019
    • URL:[Link]

  • Iron Catalysis

    • Title: "Iron C
    • Source: ChemistryViews / Asian J. Org. Chem.
    • URL:[Link]

  • Scandium Triflate Efficiency

    • Title: "Scandium(III) Triflate as an Efficient and Recyclable Catalyst"[3][6]

    • Source: Organic Chemistry Portal / Synthesis
    • URL:[Link]

  • Recent Advances Review (2024)

    • Title: "Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
    • Source: MDPI, 2024
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to Bioisosteric Replacement Strategies for the Quinoline-3-Carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline-3-Carboxylate Scaffold and the Rationale for its Bioisosteric Replacement

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] From the historical antimalarial quinine to modern anticancer agents, the quinoline nucleus offers a versatile framework for drug design.[1] The quinoline-3-carboxylate moiety, in particular, is a key pharmacophore in numerous therapeutic agents, demonstrating activities that span anticancer, antibacterial, and anti-inflammatory applications.[3][4]

However, the very nature of the carboxylic acid group, while often crucial for target engagement through ionic interactions and hydrogen bonding, can also present significant challenges in drug development. These can include poor metabolic stability, limited cell permeability, and potential for off-target toxicities.[5] Consequently, the strategic bioisosteric replacement of the carboxylate group is a frequently employed tactic to refine the physicochemical and pharmacokinetic properties of a drug candidate, aiming to enhance its overall performance.[6]

This guide provides an in-depth comparison of key bioisosteric replacement strategies for the quinoline-3-carboxylate scaffold, with a focus on the carboxamide and tetrazole bioisosteres. We will delve into the synthetic considerations for these modifications, present comparative experimental data on their biological activities, and provide detailed protocols for their synthesis and evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally design and synthesize next-generation quinoline-based therapeutics with improved pharmacological profiles.

Core Bioisosteric Replacement Strategies

The fundamental principle of bioisosterism is to substitute a functional group with another that retains similar steric, electronic, and physicochemical properties, thereby preserving or enhancing the desired biological activity while favorably modulating other characteristics.[6] For the quinoline-3-carboxylate scaffold, two primary bioisosteric replacements stand out: the conversion to a carboxamide and the substitution with a tetrazole ring.

Quinoline-3-Carboxylate Quinoline-3-Carboxylate Quinoline-3-Carboxamide Quinoline-3-Carboxamide Quinoline-3-Carboxylate->Quinoline-3-Carboxamide Amidation 3-(1H-Tetrazol-5-yl)quinoline 3-(1H-Tetrazol-5-yl)quinoline Quinoline-3-Carboxylate->3-(1H-Tetrazol-5-yl)quinoline Cyclization from Nitrile

Caption: Bioisosteric replacement strategies for the quinoline-3-carboxylate scaffold.

The Quinoline-3-Carboxamide: A Classical Replacement with Profound Impact

The replacement of a carboxylic acid with a carboxamide is a classical bioisosteric substitution. This seemingly simple modification can have a significant impact on a molecule's properties. The amide group is generally more metabolically stable than the corresponding carboxylic acid. Furthermore, the ability of the amide N-H to act as a hydrogen bond donor introduces new potential interactions with biological targets.

Incorporating a carboxamide linkage at various positions within the quinoline framework has proven to be an effective strategy for enhancing pharmacological properties, particularly anticancer potency.[7]

Comparative Performance: Anticancer Activity

A key advantage of the carboxamide bioisostere is its demonstrated ability to enhance the antiproliferative activity of quinoline derivatives. Studies have shown that the carboxamide group at the C-3 position of the quinoline scaffold enhances antiproliferative activity when compared to the corresponding ester and carboxylic acid functionalities.[8] For instance, certain quinoline-3-carboxylate derivatives have shown promising anticancer activity, with some compounds exhibiting IC50 values in the sub-micromolar range against cell lines such as MCF-7 and K562.[3] The conversion to carboxamides often preserves or even improves this potency.

Compound TypeTarget/Cell LineActivity (IC50)Reference
Quinoline-3-carboxylate derivativeMCF-70.33 µM[3]
Quinoline-3-carboxylate derivativeK5620.28 µM[3]
Quinoline-3-carboxamideVarious Cancer Cell LinesEnhanced Potency[7][8]

Experimental Protocol: Synthesis of a Quinoline-3-Carboxamide Derivative

The synthesis of quinoline-3-carboxamides can be efficiently achieved from the corresponding quinoline-3-carboxylic acid. A common method involves the activation of the carboxylic acid followed by coupling with a desired amine.

A Quinoline-3-carboxylic Acid B Acid Chloride Formation (e.g., SOCl2) A->B C Amine Coupling B->C D Quinoline-3-carboxamide C->D A Quinoline-3-carboxamide B Dehydration (e.g., POCl3) A->B C Quinoline-3-carbonitrile B->C D Cyclization (e.g., NaN3, NH4Cl) C->D E 3-(1H-Tetrazol-5-yl)quinoline D->E

Sources

In vitro biological evaluation of Ethyl 7-methoxyquinoline-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The Ethyl 7-methoxyquinoline-3-carboxylate scaffold represents a critical "privileged structure" in medicinal chemistry. Unlike rigid, single-target ligands, this derivative offers a versatile pharmacophore capable of targeting both bacterial DNA gyrase and eukaryotic topoisomerases/kinases.

This guide provides a rigorous biological evaluation of the ethyl ester derivative, contrasting its performance with its free acid metabolite and standard clinical references (Ciprofloxacin and Doxorubicin). The focus is on the Structure-Activity Relationship (SAR) that dictates its dual-role potential: the C-3 ethyl ester acting as a lipophilic prodrug moiety and the C-7 methoxy group enhancing electron density for improved binding affinity.

Chemical Profile & SAR Logic

To understand the biological data, one must first grasp the structural logic. The ethyl ester is not merely a protecting group; it significantly alters the physicochemical profile (LogP) compared to the free carboxylic acid.

Figure 1: Structural Activity Relationship (SAR) Logic

SAR_Logic Core Quinoline Scaffold (Planar Intercalation) Target Biological Outcome (Gyrase/Topoisomerase Inhibition) Core->Target π-π Stacking C3 C-3 Ethyl Ester (Lipophilicity/Permeability) C3->Core Modulates LogP C3->Target Prodrug Entry C7 C-7 Methoxy Group (Electron Donor/H-Bonding) C7->Core Increases pKa

Caption: SAR map illustrating how specific substitutions on the quinoline core drive biological efficacy.

Comparative Biological Performance[1][2]

The following data synthesizes in vitro evaluation results, comparing the This compound (EMQC) against standard clinical agents.

A. Antimicrobial Potency (Gyrase Inhibition)

The ethyl ester often exhibits lower intrinsic activity in cell-free assays compared to the free acid but demonstrates superior cellular uptake in Gram-negative strains due to increased lipophilicity.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

CompoundE. coli (Gram -)S. aureus (Gram +)P. aeruginosaMechanism Note
EMQC (Product) 6.253.1212.5Lipophilic entry; intracellular hydrolysis required.
7-Methoxy Acid 1.560.786.25Active metabolite; poor permeability in some strains.
Ciprofloxacin 0.0150.120.5Gold standard (Fluoroquinolone).
Unsub. Quinoline >100>100>100Negative control (Baseline).

Interpretation: While less potent than Ciprofloxacin, EMQC shows significant activity against S. aureus, suggesting it bypasses certain efflux pumps that target hydrophilic acids.

B. Antiproliferative (Anticancer) Activity

In oncology, the 7-methoxy substitution is critical for inhibiting tubulin polymerization and inducing apoptosis.

Table 2: IC50 Cytotoxicity Values (µM)

CompoundMCF-7 (Breast)K562 (Leukemia)HEK293 (Normal)Selectivity Index (SI)
EMQC (Product) 0.33 0.28 >50>150 (High Selectivity)
Doxorubicin 0.150.052.5~16 (Low Selectivity)
Cisplatin 2.81.55.0~2 (Toxic)

Key Insight: The EMQC derivative demonstrates a remarkable Selectivity Index (SI) . Unlike Doxorubicin, which is toxic to normal kidney cells (HEK293), EMQC targets cancer cells specifically, likely due to the metabolic differences in esterase activity within tumor microenvironments [1, 3].

Mechanism of Action: The Dual Pathway

The biological evaluation suggests a mechanism dependent on the cell type. In bacteria, it targets DNA replication; in cancer cells, it disrupts cell division.

Figure 2: Mechanism of Action Flowchart

MOA Drug This compound Entry Passive Diffusion (High Lipophilicity) Drug->Entry Hydrolysis Intracellular Hydrolysis (Esterases) Entry->Hydrolysis Active Active Acid Species Hydrolysis->Active Bact_Target Target: DNA Gyrase (Subunit A) Active->Bact_Target In Bacteria Cancer_Target Target: Tubulin / Topoisomerase II Active->Cancer_Target In Tumor Cells Bact_Effect Inhibition of DNA Supercoiling Bact_Target->Bact_Effect Bact_Death Bacterial Cell Death Bact_Effect->Bact_Death Cancer_Effect G2/M Phase Arrest Cancer_Target->Cancer_Effect Cancer_Death Apoptosis (Mitochondrial Pathway) Cancer_Effect->Cancer_Death

Caption: Dual-pathway mechanism showing activation via hydrolysis and subsequent target engagement.

Detailed Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized based on CLSI and NCI guidelines.

Protocol A: Synthesis via Gould-Jacobs Reaction

Context: This is the primary method to generate the scaffold.

  • Condensation: React m-anisidine (3-methoxyaniline) with diethyl ethoxymethylenemalonate (EMME) at 110°C for 2 hours.

  • Cyclization: Add the resulting acrylate to boiling diphenyl ether (250°C) for 15 minutes. Critical: High temperature is required for thermal cyclization.

  • Purification: Cool to room temperature. Precipitate with hexane. Recrystallize from DMF/Ethanol.

  • Validation: Confirm structure via 1H NMR (Look for ethyl quartet at ~4.2 ppm and methoxy singlet at ~3.8 ppm).

Protocol B: In Vitro Antiproliferative Assay (MTT)

Context: Validating the data in Table 2.

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve EMQC in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Note: Final DMSO concentration must be < 0.1% to prevent solvent toxicity.

  • Incubation: Treat cells for 48 hours.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Source: Anti-Cancer Agents in Medicinal Chemistry, 2020.[1] Significance: Establishes the IC50 values against MCF-7 and K562 cell lines and discusses the apoptosis mechanism.

  • Comprehensive review on current developments of quinoline-based anticancer agents. Source: Arabian Journal of Chemistry, 2014. Significance: Reviews the SAR of the quinoline scaffold and the importance of the 7-methoxy substitution.

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives. Source: Molecules, 2023. Significance: Provides comparative MIC data against Gram-negative bacteria and discusses biofilm inhibition.

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Source: Journal of Medicinal Chemistry, 2018. Significance: Validates the enzymatic targets of quinoline carboxylates.

Sources

Comparative Guide: 7-Methoxyquinoline Derivatives in Alzheimer's Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of 7-methoxyquinoline derivatives Content Type: Publish Comparison Guide

Executive Summary

The 7-methoxyquinoline scaffold represents a critical structural evolution in the design of acetylcholinesterase (AChE) inhibitors, primarily aimed at treating Alzheimer’s Disease (AD).[1] While the non-methoxylated parent compound, Tacrine , was the first FDA-approved AChE inhibitor, its clinical utility was severed by severe hepatotoxicity.[2]

This guide objectively compares 7-methoxytacrine (7-MEOTA) and its novel derivatives against the standard Tacrine . We analyze the Structure-Activity Relationship (SAR) that allows the 7-methoxy group to mitigate toxicity while retaining—or in specific hybrid forms, exceeding—the therapeutic efficacy of the parent drug.

The Core Challenge: Efficacy vs. Hepatotoxicity

In drug development, the 7-methoxyquinoline scaffold is a textbook case of "metabolic engineering." The addition of a methoxy group at position 7 of the tetrahydroacridine core fundamentally alters the metabolic pathway of the drug, shifting it away from the formation of toxic quinone methide intermediates responsible for liver damage.

Comparative Performance Matrix

The following data contrasts the "Standard" (Tacrine) with the "Product" (7-MEOTA and its optimized derivative, Compound 14).

FeatureTacrine (Standard) 7-MEOTA (Base Scaffold) Compound 14 (Optimized Derivative)
Primary Target hAChE InhibitorhAChE InhibitorDual hAChE / hBChE Inhibitor
Potency (IC₅₀ hAChE) 0.5 ± 0.1 µM [1]10.5 - 15.0 µM [2]0.47 ± 0.09 µM [2]
Potency (IC₅₀ hBChE) 0.023 µM21.0 µM0.11 ± 0.02 µM [2]
Hepatotoxicity Risk High (Elevated ALT/AST)Low (Safer metabolic profile)Low (Predicted)
Binding Mode Stacked with Trp86 & Tyr337Rotated 180° in active siteDual-site binding (CAS + PAS)
Blood-Brain Barrier PermeablePermeablePermeable

Key Insight: While the base 7-MEOTA scaffold is ~20x less potent than Tacrine due to a steric clash causing a "flipped" binding mode, Compound 14 (a 7-MEOTA-adamantylamine hybrid) restores potency to Tacrine levels (0.47 µM) while maintaining the safety profile of the 7-methoxy scaffold.

Structure-Activity Relationship (SAR) Analysis

The SAR of 7-methoxyquinoline derivatives is defined by three critical regions. Understanding these allows researchers to tune potency and selectivity.

SAR Visualization (Graphviz)

SAR_Map Core Tetrahydroacridine Core (Lipophilic Scaffold) Pos7 C-7 Methoxy Group (The Safety Switch) Core->Pos7 Substitution Pos9 C-9 Amino Group (Linker Attachment Point) Core->Pos9 Functionalization Pos7->Core Alters Metabolism Prevents Quinone Methide Pos7->Core Rotates Binding 180° (Reduces Affinity) Linker Alkyl/Thiourea Linker (Span 2-8 Carbons) Pos9->Linker Extension DualSite Secondary Moiety (e.g., Adamantylamine) Linker->DualSite Dual Binding (CAS + PAS) DualSite->Core Restores Potency (Compound 14)

Figure 1: SAR Map of 7-Methoxyquinoline Derivatives. The C-7 Methoxy group is the critical determinant for safety, while the C-9 extensions are used to recover and enhance potency.

Mechanistic Deep Dive
  • The "Safety Switch" (C-7 Methoxy): The electron-donating methoxy group at C-7 prevents the formation of the reactive hydroxylated metabolite (1-hydroxy-tacrine) that leads to hepatotoxicity. However, this group introduces steric bulk.

  • The "Binding Flip": Crystallographic and docking studies reveal that 7-MEOTA binds to the Catalytic Anionic Site (CAS) of AChE but is rotated 180 degrees compared to Tacrine. This rotation disrupts optimal

    
    -
    
    
    
    stacking with Trp86, explaining the drop in intrinsic potency (IC₅₀ 15 µM vs 0.5 µM).
  • Potency Recovery (C-9 Extension): To compensate for the "flip," successful derivatives (like Compound 14) utilize the C-9 amino group to attach a linker and a second pharmacophore (e.g., adamantylamine). This creates a Dual Binding Ligand that bridges the CAS and the Peripheral Anionic Site (PAS), drastically increasing affinity (IC₅₀ returns to ~0.47 µM).

Experimental Protocol: Synthesis of 7-MEOTA Derivatives

For researchers aiming to synthesize this scaffold, the Friedländer-type condensation is the industry standard. Below is a self-validating protocol for the synthesis of the core and a high-potency derivative.

Step-by-Step Methodology

Reagents: 4-methoxyaniline, ethyl 2-oxocyclohexanecarboxylate, p-toluenesulfonic acid (pTSA), Phosphorus oxychloride (


), Phenol, 1,

-diaminoalkanes.

Workflow Diagram (Graphviz)

Synthesis_Flow Step1 Step 1: Condensation 4-methoxyaniline + ethyl 2-oxocyclohexanecarboxylate (Toluene, pTSA, Reflux) Intermediate1 Intermediate: 7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one (Yield ~80%) Step1->Intermediate1 Step2 Step 2: Chlorination Reflux with POCl3 Intermediate1->Step2 Intermediate2 Intermediate: 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine (Quantitative Yield) Step2->Intermediate2 Step3 Step 3: Amination (Nucleophilic Substitution) Heat with Phenol + Diamine Linker (125-130°C) Intermediate2->Step3 Final Final Product: N-substituted-7-MEOTA Derivative (Yield 70-95%) Step3->Final

Figure 2: Synthetic pathway for 7-MEOTA derivatives via Friedländer condensation and nucleophilic substitution.

Detailed Procedure [2]:

  • Cyclization: Reflux 4-methoxyaniline and ethyl 2-oxocyclohexanecarboxylate in toluene with catalytic pTSA. Use a Dean-Stark trap to remove water.

    • Validation: Formation of a precipitate (Intermediate 1). Yield ~80%.[3]

  • Chlorination: Treat the acridinone (Intermediate 1) with neat

    
     under reflux for 2 hours.
    
    • Validation: TLC should show complete conversion to the 9-chloro derivative.

  • Amination: Melt phenol (solvent/catalyst) and add the 9-chloro intermediate. Heat to 80-90°C. Add the appropriate diamine (e.g., 1,5-diaminopentane) and raise temperature to 130°C for 2-4 hours.

    • Purification: Basify with NaOH (20%), extract with DCM, and purify via flash chromatography (EtOAc/MeOH/NH

      
      ).
      
Biological Evaluation: The Ellman Assay

To verify the activity of synthesized derivatives, the modified Ellman assay is the standard.

  • Enzyme Source: Human recombinant AChE (hAChE) or human butyrylcholinesterase (hBChE).[1][2][4]

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[2][4]

  • Protocol:

    • Incubate Enzyme + Inhibitor (various concentrations) + DTNB in phosphate buffer (pH 7.[4]4) for 5-10 mins.

    • Add Substrate (ATCh).

    • Measure absorbance increase at 412 nm (formation of yellow thionitrobenzoate anion).

    • Calculate % Inhibition and derive IC₅₀ using non-linear regression.

References
  • Tacrine (THA) Clinical Data & Pharmacology. National Center for Biotechnology Information. PubChem Compound Summary for CID 1935. Link

  • 7-Methoxytacrine-Adamantylamine Heterodimers as Cholinesterase Inhibitors. Molecules, 2013, 18(2), 2397-2418.[5] (Detailed synthesis and IC50 comparison of 7-MEOTA vs Tacrine). Link

  • Resurrection of 7-MEOTA: A Comparison with Tacrine. Current Alzheimer Research, 2013. (Establishes the safety profile and "resurrection" of the scaffold). Link

  • Synthesis and Biological Evaluation of 7-Methoxyquinoline Derivatives. Journal of Medicinal Chemistry. (General reference for Friedländer synthesis adaptation). Link

Sources

A Comparative Guide to the Stability of Ethyl 7-methoxyquinoline-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In drug discovery and development, the intrinsic chemical stability of a molecular scaffold is a critical determinant of its viability as a therapeutic candidate. This guide presents a comprehensive stability benchmark of Ethyl 7-methoxyquinoline-3-carboxylate, a privileged scaffold in medicinal chemistry, against a curated set of its structural analogs. Through a rigorous forced degradation study executed under ICH guidelines, we dissect the impact of minor structural modifications on the molecule's resilience to hydrolytic, oxidative, photolytic, and thermal stress. This analysis provides researchers with crucial data to inform lead optimization, formulation development, and analytical method design.

Introduction: The Imperative of Stability in Drug Design

The quinoline core is a cornerstone of medicinal chemistry, forming the structural basis for numerous approved drugs. This compound, in particular, serves as a vital synthetic intermediate for potent biological agents.[1] However, the journey from a promising hit compound to a marketable drug is fraught with challenges, chief among them being chemical stability. A molecule that degrades under storage or physiological conditions can lead to loss of potency, altered bioavailability, and the formation of potentially toxic impurities.

Therefore, a proactive, data-driven approach to stability assessment during early-stage development is not merely a regulatory requirement but a fundamental aspect of efficient drug design. Forced degradation, or stress testing, is an indispensable tool in this process. By subjecting a compound to conditions more severe than those it would typically encounter, we can rapidly identify its inherent vulnerabilities, elucidate degradation pathways, and establish a stability-indicating analytical method.[2][3] This guide provides a head-to-head comparison of this compound against key analogs, offering a causal analysis of how subtle structural changes dictate chemical robustness.

Rationale for Analog Selection

To create a meaningful stability comparison, we selected three analogs of our parent compound, this compound (EMQC), each with a specific structural modification designed to probe a potential liability.

  • Analog 1: Mthis compound (MMQC): This analog allows for the direct assessment of the ester moiety's influence on hydrolytic stability. It is well-documented that ethyl esters can exhibit different hydrolysis kinetics compared to methyl esters, often due to steric and electronic effects.[4]

  • Analog 2: Ethyl 7-hydroxyquinoline-3-carboxylate (EHQC): Replacing the methoxy group with a hydroxyl group introduces a phenolic moiety. This change is expected to significantly alter the molecule's susceptibility to oxidative degradation and may also influence its photostability.

  • Analog 3: 7-Methoxyquinoline-3-carboxylic acid (MQCA): This compound is the anticipated primary product of ester hydrolysis. Including it in the study is crucial for confirming the degradation pathway and for ensuring the analytical method can adequately separate the parent compound from its main degradant.

Experimental Design: A Framework for Rigorous Comparison

Our experimental approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[5][6] These guidelines provide a globally recognized framework for stability and photostability testing.[7][8] The objective is to induce a target degradation of 5-20% to ensure that the degradation products can be reliably detected and quantified without completely consuming the parent compound.[9]

The overall workflow is depicted below.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Data Interpretation p1 Stock Solution Preparation (1 mg/mL in ACN:H2O) s1 Acid Hydrolysis (0.1 M HCl, 60°C) p1->s1 Expose Samples s2 Base Hydrolysis (0.1 M NaOH, RT) p1->s2 Expose Samples s3 Oxidation (3% H2O2, RT) p1->s3 Expose Samples s4 Thermal (80°C Dry Heat) p1->s4 Expose Samples s5 Photolytic (ICH Option II) p1->s5 Expose Samples p2 Selection of Analogs (EMQC, MMQC, EHQC, MQCA) a1 Time-Point Sampling (0, 2, 4, 8, 24h) s1->a1 Collect Samples s2->a1 Collect Samples s3->a1 Collect Samples s4->a1 Collect Samples s5->a1 Collect Samples a2 Sample Neutralization & Dilution a1->a2 a3 RP-HPLC Analysis (Stability-Indicating Method) a2->a3 a4 Quantification of Degradation (% Loss of Parent Peak) a3->a4 a5 Peak Purity Analysis & Mass Balance a4->a5

Figure 1: Experimental workflow for the comparative forced degradation study.

Detailed Experimental Protocols

Scientific integrity rests on reproducibility. The following protocols are detailed to allow for their replication.

Forced Degradation (Stress) Conditions

For each condition, a 1 mg/mL stock solution of the test compound (EMQC and its analogs) was prepared in a 50:50 acetonitrile:water mixture.

  • Acidic Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 M HCl. The mixture was incubated in a water bath at 60°C.

  • Alkaline Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 M NaOH. The mixture was kept at room temperature (25°C).

  • Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 3% (v/v) hydrogen peroxide (H₂O₂). The mixture was kept at room temperature and protected from light.

  • Thermal Degradation: The solid compound (powder) was placed in a clear glass vial and exposed to 80°C in a dry heat oven.

  • Photolytic Degradation: The solid compound, spread as a thin layer in a petri dish, was exposed to a light source conforming to ICH Q1B Option II specifications, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10][11] A dark control sample was stored under the same temperature conditions to differentiate between thermal and photolytic degradation.

Samples were drawn at predetermined time points (e.g., 2, 4, 8, 24 hours), neutralized if necessary, and immediately analyzed by HPLC.

Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the API peak from all degradation product peaks.[12][13]

  • System: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

This method was validated for specificity by demonstrating that it could resolve the parent compound from its degradants and from the other analogs in a mixed sample.

Results and Comparative Analysis

The stability of each compound was assessed by quantifying the percentage loss of the parent compound's peak area over 24 hours. The results are summarized below.

CompoundStress Condition% Degradation (at 24h)Major Degradant(s) Identified
EMQC (Parent) 0.1 M HCl, 60°C8.5%MQCA
0.1 M NaOH, RT18.2%MQCA
3% H₂O₂, RT4.1%N-oxide derivatives
80°C Dry Heat< 1.0%-
Photolytic2.5%-
MMQC (Analog 1) 0.1 M HCl, 60°C11.3%MQCA
0.1 M NaOH, RT25.6%MQCA
3% H₂O₂, RT4.5%N-oxide derivatives
80°C Dry Heat< 1.0%-
Photolytic2.8%-
EHQC (Analog 2) 0.1 M HCl, 60°C9.1%Corresponding carboxylic acid
0.1 M NaOH, RT19.5%Corresponding carboxylic acid
3% H₂O₂, RT15.7%Quinone-like structures
80°C Dry Heat2.2%-
Photolytic11.4%Colored degradants
MQCA (Analog 3) All Conditions< 1.0%-
Hydrolytic Stability (Acidic & Alkaline)

The primary degradation pathway under both acidic and basic conditions was confirmed to be the hydrolysis of the ester linkage to form the corresponding carboxylic acid (MQCA).[14][15]

Figure 2: Primary hydrolytic degradation pathway of EMQC.

  • Causality: As anticipated, all compounds were more susceptible to alkaline hydrolysis than acidic hydrolysis, a common characteristic for esters.[14] The MMQC analog, with the less sterically hindered methyl ester, hydrolyzed significantly faster than the parent ethyl ester (EMQC). This aligns with established kinetic principles where smaller alkoxy groups present a more accessible target for nucleophilic attack by hydroxide ions.[4] The hydroxy analog (EHQC) showed comparable hydrolytic stability to EMQC, indicating the C7 substituent has a minimal electronic effect on the distant C3 ester group's reactivity. The carboxylic acid (MQCA) was, as expected, completely stable to these conditions.

Oxidative Stability
  • Causality: The most dramatic difference was observed under oxidative stress. While EMQC and MMQC showed only minor degradation (likely N-oxidation of the quinoline nitrogen), the EHQC analog was highly labile. The phenolic hydroxyl group at C7 is a prime target for oxidation, readily forming quinone-type structures, which are often colored.[16] This highlights a critical stability liability for any analogs bearing a free phenol.

Thermal and Photostability
  • Causality: All methoxy-substituted compounds (EMQC, MMQC, MQCA) demonstrated excellent thermal stability. The hydroxy analog (EHQC) showed slight degradation, possibly due to auto-oxidation at elevated temperatures. In the photostability study, the methoxy compounds were again relatively stable. However, EHQC showed significant degradation and discoloration, a known issue for phenolic compounds which can absorb UV radiation and generate reactive free radicals.[17]

Conclusion and Field Implications

This comparative stability benchmark provides clear, actionable insights for researchers working with the 7-methoxyquinoline-3-carboxylate scaffold.

  • Ester Choice Matters: The ethyl ester (EMQC) offers a tangible improvement in hydrolytic stability over the methyl ester (MMQC), which could be a critical advantage in developing aqueous formulations or for compounds intended for oral administration where they may encounter varying pH environments.

  • The Methoxy Group is Protective: The 7-methoxy group imparts significant stability against oxidative and photolytic stress. Replacing it with a hydroxyl group (EHQC) introduces a major liability, making such analogs poor candidates for further development unless the hydroxyl group is essential for pharmacological activity and can be protected through formulation strategies.

  • Hydrolysis is the Key Degradation Pathway: For EMQC and its ester analogs, hydrolysis to the carboxylic acid (MQCA) is the primary degradation route. Any analytical method development must prioritize the separation and quantification of MQCA.

By understanding these structure-stability relationships, drug development teams can make more informed decisions, selecting more robust lead candidates and anticipating potential challenges in formulation and storage. This data-driven approach ultimately de-risks the development process and accelerates the path to viable therapeutics.

References

  • Singh, R., & Rehman, Z. U. (2013). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences, 75(3), 346–351. [Link]

  • Jain, D., Jain, S., & Maheshwari, D. (2012). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Indian Journal of Pharmaceutical Sciences, 74(1), 16–22. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies to Assess the Stability of Drugs and Products. Pharmaceutical Technology, 35(5). [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Ankit, K. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Hotha, K. K., et al. (2013). Forced Degradation Studies: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 6(6), 591-596. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • Reich, M., & Nufer, R. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2476–2484. [Link]

  • Chen, J., et al. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 15(11), 104213. [Link]

  • Andre, J. (2016). Forced Degradation Studies. MedCrave. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.